chemical structure and properties of 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole
The precise molecular architecture of active pharmaceutical ingredients (APIs) often relies on the strategic design of their synthetic precursors. In the development of triptan-class therapeutics—specifically those targe...
Author: BenchChem Technical Support Team. Date: March 2026
The precise molecular architecture of active pharmaceutical ingredients (APIs) often relies on the strategic design of their synthetic precursors. In the development of triptan-class therapeutics—specifically those targeting 5-HT1B/1D receptors for migraine management—the compound 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole emerges as a critical chiral intermediate.
As a Senior Application Scientist, I present this technical whitepaper to deconstruct the chemical properties, mechanistic utility, and validated experimental handling of this specific enantiomer. By understanding the causality behind its structural design and resolution, drug development professionals can optimize yield, enantiomeric purity, and downstream API efficacy.
Structural Significance and Physicochemical Profile
The molecule 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole is characterized by a rigid tricyclic tetrahydrocarbazole core. This scaffold mimics the indole ring of serotonin (5-HT), which is essential for receptor docking.
The strategic placement of functional groups on this core dictates its utility:
The 3R-N-methylamino group: This stereocenter is the primary pharmacophore determinant. The (R)-configuration is strictly required to achieve the precise spatial orientation necessary for high-affinity agonism at the 5-HT1B and 5-HT1D receptors[1].
The 6-Cyano group: While the final API (Frovatriptan) requires a 6-carboxamide group, synthesizing the carboxamide directly via Fischer Indole cyclization often leads to poor yields due to amide hydrolysis under harsh acidic conditions. The 6-cyano group acts as a robust, electron-withdrawing surrogate that withstands the acidic cyclization and subsequent chiral resolution, only to be selectively hydrolyzed in the final synthetic step[2].
Quantitative Data Summary
Below is the consolidated physicochemical data for the target intermediate[3]:
The transformation of raw starting materials into the enantiomerically pure API relies on a highly controlled sequence of reactions. The causality of this pathway is rooted in protecting sensitive functional groups while establishing absolute stereochemistry.
Fischer Indole Synthesis: The process begins with the condensation of 4-cyanophenylhydrazine and a 4-(methylamino)cyclohexanone equivalent. The use of a cyano-substituted hydrazine prevents the degradation that would occur if a carboxamide-substituted hydrazine were subjected to the strongly acidic conditions (e.g., HCl or p-toluenesulfonic acid) required for the cyclization[2].
Chiral Resolution: The resulting racemic mixture (CAS: 147009-33-4) must be resolved. L-pyroglutamic acid is utilized because it forms a highly crystalline diastereomeric salt specifically with the 3R-enantiomer, driven by favorable thermodynamic packing in the crystal lattice[1].
Controlled Hydrolysis: Once the 3R-enantiomer is isolated, the robust cyano group is hydrolyzed to the target carboxamide. Historically, boron trifluoride-acetic acid (
BF3⋅AcOH
) was used, but this often caused over-hydrolysis to an indole carboxylic acid side product[4]. Modern protocols utilize strictly controlled basic or alternative acidic conditions to arrest the hydrolysis at the amide stage.
Figure 1: Mechanistic synthetic pathway from starting materials to Frovatriptan API.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Built-in In-Process Controls (IPCs) guarantee that the material does not advance unless predefined purity metrics are met.
Protocol A: Diastereomeric Salt Resolution
This protocol isolates the 3R-enantiomer from the racemic mixture using L-pyroglutamic acid[2].
Step 1: Dissolution. Suspend 1.0 equivalent of racemic 6-cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole and 1.0 equivalent of L-pyroglutamic acid in a solvent system of methanol and water (typically 9:1 v/v).
Step 2: Thermodynamic Equilibration. Heat the mixture to reflux (
70∘C
) under continuous agitation until complete dissolution is achieved. Causality: Complete dissolution erases thermal history and ensures that subsequent crystallization is driven purely by the differential solubility of the diastereomeric salts.
Step 3: Controlled Crystallization. Cool the reactor linearly to
20−25∘C
over 4 hours. The 3R-enantiomer/L-pyroglutamate salt will selectively precipitate.
Step 4: IPC Check (Self-Validation). Extract a 1 mL slurry sample, filter, and analyze the solid via Chiral HPLC.
Decision Gate: If diastereomeric excess (de) is
>98.5%
, proceed to Step 5. If
<98.5%
, reheat to reflux, add 5% additional solvent, and repeat the cooling ramp.
Step 5: Isolation & Basification. Filter the bulk suspension and wash the cake with cold methanol. Suspend the purified salt in deionized water and adjust the pH to
10.5−11.0
using 2M aqueous NaOH. Extract the liberated 3R-free base into n-butanol[4].
Step 6: Solvent Exchange. Distill the organic layer under vacuum to yield the pure 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole free base.
Figure 2: Self-validating experimental workflow for the chiral resolution of the racemic mixture.
Protocol B: Controlled Nitrile Hydrolysis
The conversion of the 3R-cyano intermediate to the carboxamide must be carefully managed to prevent the formation of indole carboxylic acid impurities[4].
Step 1: Reagent Preparation. Dissolve the 3R-cyano free base in a suitable hydrolysis medium (e.g., a carefully buffered polyphosphoric acid or a controlled basic peroxide system, depending on the specific patent route utilized).
Step 2: Kinetic Control. Maintain the reaction temperature strictly between
35−40∘C
. Causality: Elevated temperatures exponentially increase the rate of secondary hydrolysis (amide to carboxylic acid), destroying the API yield.
Step 3: IPC Monitoring. Monitor the reaction via FTIR (disappearance of the sharp
−C≡N
stretch at
∼2220 cm−1
) or HPLC.
Step 4: Quenching. Upon complete consumption of the starting material, quench the reaction mixture into ice-cold water and adjust the pH to precipitate the Frovatriptan free base.
Conclusion
The synthesis of highly specific 5-HT receptor agonists demands rigorous control over molecular stereochemistry and functional group stability. 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole serves as a masterclass in synthetic strategy—utilizing a robust cyano surrogate to survive harsh cyclization and resolution environments before being unmasked to yield the final therapeutic agent. By adhering to self-validating protocols and strict thermodynamic controls, researchers can ensure the highest standards of enantiomeric purity and process efficiency.
References
Google Patents. "WO2010122343A1 - A process for the preparation of frovatriptan and frovatriptan succinate and their synthetic intermediates". Available at:[2][4]
receptor binding affinity of 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole
An In-Depth Technical Guide to the Receptor Binding Affinity of 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole Authored by a Senior Application Scientist Foreword: The Privileged Scaffold and the Quest for Specif...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Receptor Binding Affinity of 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole
Authored by a Senior Application Scientist
Foreword: The Privileged Scaffold and the Quest for Specificity
In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as keystones for therapeutic innovation. The 1,2,3,4-tetrahydrocarbazole (THCz) core is one such "privileged scaffold," renowned for its conformational rigidity and versatile synthetic handles.[1][2] This tricyclic indole derivative is the backbone of numerous natural products and clinically significant drugs, demonstrating a remarkable capacity to interact with a wide array of biological targets.[2]
This guide focuses on a specific derivative, 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole . While public domain literature primarily identifies this molecule as a crucial synthetic intermediate in the preparation of more complex, pharmacologically active agents like 5-HT1 receptor agonists, its own potential for bioactivity warrants a thorough investigation.[3][4] Understanding the receptor binding affinity of this compound is the foundational step in elucidating its pharmacological identity and therapeutic potential.
Here, we move beyond a simple recitation of facts. This document is designed for the discerning researcher and drug development professional, providing not just the "what" but the "why" behind the experimental design and interpretation of receptor binding studies. We will dissect the core principles, detail authoritative methodologies, and synthesize the available data within the broader context of the tetrahydrocarbazole chemical class to construct a comprehensive and actionable understanding.
The Target Landscape: Why Tetrahydrocarbazoles Command Attention
The therapeutic versatility of the THCz scaffold stems from its ability to be decorated with various functional groups, allowing for fine-tuning of its interaction with diverse biological targets. This has led to the development of agents with a wide range of pharmacological activities.
Known Biological Targets for the Tetrahydrocarbazole Scaffold:
Serotonin (5-HT) Receptors: This is arguably the most significant target class for THCz derivatives. Compounds have been developed as potent and selective ligands for various 5-HT receptor subtypes, including 5-HT1D and 5-HT6, leading to treatments for migraine and potential therapies for cognitive disorders.[4][5][6][7]
Antitumor Agents: Novel THCz derivatives have shown potent, broad-spectrum antitumor activity, including against multidrug-resistant cancer cells and patient-derived organoids, by inducing mitochondria-dependent apoptosis.[8]
Antimicrobial and Antifungal Agents: The scaffold is integral to compounds designed to combat various pathogens.[1]
Kinase Inhibitors: The structural features of THCz make it a suitable framework for designing inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[8]
Given that the immediate precursor in several patented syntheses, 6-cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole, is used to create potent 5-HT receptor ligands, it is logical to hypothesize that this intermediate itself may possess affinity for serotonin receptors or related CNS targets. The primary goal is to quantify this interaction.
Quantifying Molecular Interactions: The Principles of Receptor Binding Affinity
Receptor binding affinity is the measure of the strength of the reversible interaction between a ligand (e.g., our compound of interest) and its molecular target (a receptor). It is a cornerstone of pharmacology, as high affinity is often a prerequisite for therapeutic efficacy.
Key Quantitative Metrics:
Dissociation Constant (Kd): The most fundamental measure of affinity. It represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.
Inhibitory Constant (Ki): In competitive binding assays, the Ki is the dissociation constant of the inhibitor (our test compound). It is a measure of its affinity for the receptor, independent of the radioligand used.
Half-Maximal Inhibitory Concentration (IC50): This is the concentration of a competitor ligand that displaces 50% of the specific binding of a radioligand. It is an experimental value that is dependent on assay conditions. The IC50 is often converted to a Ki value using the Cheng-Prusoff equation , which accounts for the concentration and affinity of the radioligand.
These metrics allow us to rank compounds, understand structure-activity relationships (SAR), and predict in vivo potency.
The Scientist's Toolkit: Methodologies for Determining Binding Affinity
The choice of methodology is critical and is dictated by the research question, the nature of the target, and the available resources. Here, we detail two gold-standard techniques.
Radioligand Binding Assays: The Authoritative Standard
This technique directly measures the interaction of a radiolabeled ligand with a receptor. For determining the affinity of an unlabeled compound like 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole, a competitive binding assay is the method of choice.
Causality Behind the Protocol:
The experiment is designed to measure how effectively our test compound competes with a known high-affinity radioligand for binding to the target receptor. The higher the affinity of our test compound, the lower the concentration needed to displace the radioligand.
Rationale: A consistent source of the target receptor is essential. This is typically a membrane preparation from cultured cells stably expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT6 receptor) or from homogenized tissue known to be rich in the receptor (e.g., rat striatum).
Protocol:
Harvest cells or dissect tissue and place in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Homogenize using a Polytron or Dounce homogenizer.
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
Transfer the supernatant to ultracentrifuge tubes and centrifuge at high speed (e.g., 40,000 x g) to pellet the cell membranes.
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
Resuspend the final pellet in assay buffer and determine the total protein concentration using a Bradford or BCA assay. Store at -80°C.
Assay Execution:
Rationale: The assay is performed in microtiter plates, with each well containing the receptor preparation, a fixed concentration of radioligand, and a varying concentration of the competing test compound.
Protocol:
Prepare serial dilutions of the test compound (3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole) in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
To a 96-well plate, add:
50 µL of assay buffer (for total binding) or a high concentration of a known non-radioactive ligand (for non-specific binding).
50 µL of the test compound dilution or vehicle.
50 µL of the radioligand (e.g., [³H]-LSD for 5-HT6 receptors) at a concentration close to its Kd.
50 µL of the membrane preparation.
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes). This is determined in preliminary kinetic experiments.
Separation of Bound and Free Ligand:
Rationale: The crucial step is to rapidly separate the receptor-bound radioligand from the unbound radioligand in the solution.
Protocol (Rapid Filtration):
Pre-soak a glass fiber filter mat (e.g., GF/B or GF/C) in a solution like polyethylenimine to reduce non-specific binding of the radioligand to the filter.[9]
Rapidly aspirate the contents of each well through the filter mat using a cell harvester.
Immediately wash the filters multiple times with ice-cold wash buffer to remove any trapped free radioligand.
Quantification:
Rationale: The amount of radioactivity trapped on each filter, representing the bound radioligand, is measured.
Protocol:
Place the filter discs into scintillation vials.
Add scintillation cocktail to each vial.
Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
Surface Plasmon Resonance (SPR): A Modern, Label-Free Approach
SPR is a powerful biophysical technique that measures binding events in real-time without the need for radioactive or fluorescent labels.[10] It provides not only the equilibrium affinity (Kd) but also the kinetic rate constants for association (ka or k_on) and dissociation (kd or k_off).
Conceptual Workflow for SPR Analysis:
Chip Preparation: The receptor protein is immobilized onto the surface of a sensor chip.
Analyte Injection: A solution containing the test compound (the analyte) is flowed over the chip surface.
Association Phase: As the compound binds to the immobilized receptor, the refractive index at the surface changes, which is detected and reported in Resonance Units (RU).
Dissociation Phase: The analyte solution is replaced with buffer, and the dissociation of the compound from the receptor is monitored as a decrease in RU.
Data Modeling: The resulting sensorgram (a plot of RU vs. time) is fitted to kinetic models to calculate ka, kd, and the Kd (kd/ka).
Data Presentation and Visualization
Clear presentation of binding data is paramount. A structured table is the most effective format for summarizing and comparing affinity values.
Illustrative Case Study: Binding Profile of EMD-386088
Due to the limited public data on 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole, we present data for the well-characterized 5-HT6 receptor ligand EMD-386088 as an illustrative example of a comprehensive binding profile. This compound has been described as a selective 5-HT6 receptor partial agonist with moderate affinity for 5-HT3 sites.[11][12]
Table 1: Receptor Binding Affinities (Ki, nM) of EMD-386088
This table synthesizes data from multiple studies to provide a selectivity profile, a critical component of any binding affinity guide.
Visualizing the Process and Pathways
Diagrams are essential for clarifying complex workflows and biological mechanisms.
Caption: Workflow for Determining Receptor Binding Affinity via Radioligand Assay.
Caption: Competitive binding between a radioligand ([L*]) and a test compound (I).
Hypothesized Profile and Path Forward for 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole
Based on the available evidence from related structures, we can formulate a testable hypothesis for the binding profile of our target compound.
Primary Hypothesis: The compound possesses affinity for serotonin receptors. Given its role as a precursor to a 5-HT1D agonist, screening against the 5-HT1 receptor family (1A, 1B, 1D) is a primary objective.[4][6]
Secondary Hypothesis: Considering the prevalence of 5-HT6 activity within the broader THCz class, this receptor should also be a high-priority target for screening.[5] The cyano group is an electron-withdrawing group that can significantly alter the electronic properties of the indole ring, potentially modulating affinity and selectivity compared to its carboxamido counterpart.
Recommended Screening Cascade:
Primary Screening: Perform competitive binding assays against a panel of key CNS targets, with an emphasis on all major serotonin receptor subtypes.
Selectivity Profiling: If high affinity is observed for any primary target, expand the screening to a broad panel of receptors, ion channels, and transporters (e.g., a CEREP panel) to determine the compound's selectivity.
Functional Assays: For any receptor where significant binding is confirmed, proceed to functional assays (e.g., cAMP accumulation for Gs-coupled receptors like 5-HT6, or calcium flux assays) to determine whether the compound acts as an agonist, antagonist, or inverse agonist.[11][12]
Conclusion
While 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole is primarily documented as a synthetic intermediate, its privileged tetrahydrocarbazole scaffold suggests a latent potential for biological activity. A systematic evaluation of its receptor binding affinity is the critical first step toward unlocking this potential. By employing rigorous, validated methodologies such as competitive radioligand binding assays and leveraging knowledge from structurally related compounds, researchers can efficiently map its interaction with CNS targets. This foundational data is indispensable for guiding further medicinal chemistry efforts, understanding structure-activity relationships, and ultimately determining if this molecule is a mere stepping stone or a valuable pharmacological agent in its own right.
References
Boikess, S., et al. (2014). Partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays. Pharmacological Reports, 66(5), 843-848. Available at: [Link]
Jastrzębska-Więsek, M., et al. (2013). Partial agonist efficacy of EMD386088, a 5-HT6 receptor ligand, in functional in vitro assays. Pharmacological Reports, 65(5), 1188-1196. Available at: [Link]
Jastrzębska-Więsek, M., et al. (2017). Study on the effect of EMD386088, a 5-HT6 receptor partial agonist, in enhancing the anti-immobility action of some antidepressants in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 390(4), 359-370. Available at: [Link]
Jastrzębska-Więsek, M., et al. (2017). Metabolic and Cardiovascular Benefits and Risks of EMD386088—A 5-HT6 Receptor Partial Agonist and Dopamine Transporter Inhibitor. Frontiers in Pharmacology, 8, 51. Available at: [Link]
Jastrzębska-Więsek, M., et al. (2016). Study of a mechanism responsible for potential antidepressant activity of EMD 386088, a 5-HT6 partial agonist in rats. Pharmacological Reports, 68(4), 887-894. Available at: [Link]
Jastrzębska-Więsek, M., et al. (2015). Antidepressant-like activity of EMD 386088, a 5-HT6 receptor partial agonist, following systemic acute and chronic administration to rats. Pharmacological Reports, 67(5), 957-964. Available at: [Link]
Zheng, L-G., et al. (2022). Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. Acta Pharmaceutica Sinica B, 12(3), 1251-1266. Available at: [Link]
Wesołowska, A., et al. (2011). The 5-HT6 receptor agonist EMD 386088 produces antidepressant and anxiolytic effects in rats after intrahippocampal administration. Psychopharmacology, 217(3), 411-418. Available at: [Link]
PubChem. (n.d.). 3S-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole. National Center for Biotechnology Information. Available at: [Link]
Google Patents. (2001). CN1305460A - Process for preparation of R-(+)-6-carboxamido-3-N-methylamino-1,2,3,4-tetrahydrocarbazole.
Kumar, N., & Chowdhary, Y. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Pharmacy and Pharmaceutical Sciences, 11(1), 1069-1087. Available at: [Link]
Google Patents. (2002). US6359146B1 - Process for the production of R-(+)-6-carboxamido-3-N-methylamino-1,2,3,4-tetrahydrocarbazole.
Sarkar, S., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(03), 2097–2112. Available at: [Link]
Eisenbraun, E. J., et al. (1967). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Proceedings of the Oklahoma Academy of Science, 47, 21-26. Available at: [Link]
Chen, C-y., & Larsen, R. D. (2002). 1,2,3,4-tetrahydrocarbazole. Organic Syntheses, 78, 36. Available at: [Link]
Sarkar, S., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews. Available at: [Link]
Inxight Drugs. (n.d.). 6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole. National Center for Advancing Translational Sciences. Available at: [Link]
Abate, C., et al. (2004). 1,2,3,4-tetrahydrocarbazoles as 5-HT6 serotonin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 14(8), 2029-2032. Available at: [Link]
Wang, J., et al. (2023). Deep learning-based discovery of tetrahydrocarbazoles as broad-spectrum antitumor agents and click-activated strategy for targeted cancer therapy. Acta Pharmaceutica Sinica B, 13(10), 4251-4266. Available at: [Link]
Kim, J-Y., et al. (2016). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Toxicological Research, 32(1), 69-76. Available at: [Link]
Wang, Y., et al. (2024). Tetrahydrocarbazole as a Versatile Scaffold in Drug Discovery: A Cross-Target SAR Analysis and Design Paradigms. Molecules, 29(6), 1297. Available at: [Link]
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King, F. D., et al. (1993). (+/-) 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole: a conformationally restricted analogue of 5-carboxamidotryptamine with selectivity for the serotonin 5-HT1D receptor. Journal of Medicinal Chemistry, 36(13), 1918-1919. Available at: [Link]
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Zagzoog, A., et al. (2020). Affinity and Efficacy Studies of Tetrahydrocannabinolic Acid A at Cannabinoid Receptor Types One and Two. Cannabis and Cannabinoid Research, 5(3), 221-228. Available at: [Link]
Toxicity and Safety Profile of Frovatriptan Synthesis Intermediates: A Technical Whitepaper
Executive Summary Frovatriptan succinate is a highly selective 5-HT1B/1D receptor agonist widely utilized in the acute treatment of migraine headaches[1]. The commercial synthesis of the frovatriptan core relies heavily...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Frovatriptan succinate is a highly selective 5-HT1B/1D receptor agonist widely utilized in the acute treatment of migraine headaches[1]. The commercial synthesis of the frovatriptan core relies heavily on the Fischer indole reaction, a highly efficient pathway that unfortunately necessitates the use of reactive, potentially genotoxic intermediates[2].
As drug development standards evolve, regulatory agencies mandate rigorous scrutiny of synthetic workflows to prevent patient exposure to DNA-reactive impurities. This whitepaper provides an in-depth mechanistic analysis of the toxicity profiles of frovatriptan synthesis intermediates. By grounding our analysis in the3[3], we delineate self-validating analytical protocols and manufacturing control strategies required to ensure the safety and pharmacological integrity of the final Active Pharmaceutical Ingredient (API).
Synthetic Route and Mechanistic Origins of Impurities
The construction of the frovatriptan molecular architecture typically begins with a Fischer indole synthesis[1]. The primary starting materials are 4-cyanophenylhydrazine (often utilized as a hydrochloride salt) and a cyclic ketone such as 1,4-cyclohexanedione monoethylene glycol ketal [2][4].
Mechanistic Causality of Impurity Generation:
The condensation of these two precursors forms a transient hydrazone intermediate. Under Lewis acid catalysis (e.g., anhydrous zinc chloride), this hydrazone undergoes a [3,3]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield a tetrahydrocarbazole derivative[2]. Subsequent synthetic steps involve the hydrolysis of the cyano group to a carboxamide and functionalization of the amine to a methylamino group via catalytic hydrogenolysis[5].
Because the synthetic route utilizes highly reactive nucleophiles (hydrazines) and secondary amines, the process inherently risks the carryover of unreacted precursors and the generation of highly toxic byproducts, such as nitrosamines[6].
Frovatriptan synthetic workflow highlighting key intermediates and impurity purge points.
Toxicity Profiling of Key Intermediates
Evaluating the safety profile of frovatriptan requires classifying its synthetic intermediates according to the7[7].
Phenylhydrazine Derivatives (e.g., 4-Cyanophenylhydrazine):
Hydrazines are potent nucleophiles. Mechanistically, they can undergo metabolic activation via cytochrome P450 enzymes to form highly reactive radical or diazonium species. These species covalently bind to DNA, leading to base-pair transversions. Consequently, 4-cyanophenylhydrazine is a structural alert for mutagenicity and is classified as an ICH M7 Class 3 (alerting structure, Ames positive) or Class 2 (known mutagen) impurity[3]. It requires strict control to the Threshold of Toxicological Concern (TTC).
Nitrosamine Impurities:
Frovatriptan and its late-stage intermediates contain a secondary amine (methylamino group). If exposed to nitrosating agents (e.g., trace nitrites in solvents or excipients), they can form N-nitroso frovatriptan[6]. Nitrosamines are "Cohort of Concern" compounds under ICH M7, exhibiting exceptionally high carcinogenic potency. They require acceptable intakes often below 18–26.5 ng/day[7].
Heavy Metal Catalysts:
The conversion of intermediates often utilizes catalytic hydrogenolysis (e.g., Pd/C)[5]. Residual palladium poses systemic toxicity risks via protein binding and must be purged to meet ICH Q3D limits.
Table 1: Toxicological Classification of Frovatriptan Intermediates and Impurities
Compound / Impurity
Structural Alert
ICH M7 Class
Toxicity Mechanism
Control Strategy
4-Cyanophenylhydrazine
Hydrazine group
Class 3 / 2
Nucleophilic attack on DNA bases forming covalent adducts.
LC-MS/MS tracking; purge validation to <1.5 µ g/day TTC.
N-nitroso frovatriptan
N-nitrosamine
Cohort of Concern
Metabolic activation to diazonium ions, alkylating DNA.
Objective: To empirically validate the in silico (Q)SAR mutagenicity alerts of isolated intermediates[3].
Strain Selection: Prepare Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA to cover various DNA mutation mechanisms (frameshift and base-pair substitutions).
Metabolic Activation: Extract rat liver S9 fraction (induced by Aroclor 1254). Causality: This simulates mammalian hepatic metabolism, as many hydrazines only become highly mutagenic post-metabolism.
Dosing & Incubation: Plate the intermediate at five concentration levels (up to 5 mg/plate) using the pre-incubation method.
Analysis: Count revertant colonies after 48-72 hours. A dose-dependent increase in revertant colonies (≥2-fold over vehicle control) confirms the intermediate as an ICH M7 Class 2/3 impurity[7].
Protocol 2: LC-MS/MS Purge Validation of Genotoxic Intermediates
Objective: To quantify the purge factor of 4-cyanophenylhydrazine across the synthetic workflow to ensure final API compliance[6].
Sample Preparation & Spiking: Dissolve 100 mg of the crude tetrahydrocarbazole intermediate in 10 mL of methanol. Spike the sample with a stable isotope-labeled internal standard (e.g., 4-cyanophenylhydrazine-13C6). Causality: Spiking corrects for matrix effects and ion suppression during ionization, ensuring absolute quantitative accuracy.
Chromatographic Separation: Inject 2 µL onto a UHPLC system equipped with a C18 column (1.7 µm, 2.1 x 100 mm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
Mass Spectrometry Detection: Operate a triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode. Causality: MRM provides high specificity by isolating the precursor ion in Q1, fragmenting it via collision-induced dissociation in Q2, and quantifying the specific product ion in Q3. This eliminates matrix interference from the bulk API.
Purge Factor Calculation: Calculate the Purge Factor (PF) by dividing the initial concentration of the impurity by its final concentration post-crystallization. Compare this empirical PF against the theoretical required PF to ensure the final API meets the 1.5 µ g/day Acceptable Intake limit[3].
Safety Control Strategies in Manufacturing
To mitigate the toxicity risks associated with frovatriptan intermediates, modern manufacturing incorporates specific control strategies:
Optimized Synthetic Route Selection: Utilizing 'one-pot' syntheses where highly reactive intermediates (like 4-hydrazino-benzamide hydrochloride) are consumed in situ prevents their isolation. This drastically reduces operator exposure and minimizes downstream carryover[5].
Catalyst Scavenging: To address palladium toxicity from hydrogenolysis steps, functionalized silica scavengers (e.g., thiol-functionalized silica) are introduced post-reaction. These scavengers chelate and remove residual palladium before the final crystallization of the frovatriptan free base, ensuring compliance with ICH Q3D[5].
References
[1] Migraine and Its Treatment from the Medicinal Chemistry Perspective - PMC. nih.gov. 1
[4] 1,4-Cyclohexanedione (CAS 637-88-7) | Kalpasthana Life Care Products. kalpasthanalifecareproducts.com. 4
In-Depth Technical Guide: Identification and Control of 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole in API Manufacturing
Executive Summary & Context Frovatriptan is a potent, selective 5-HT1B/1D receptor agonist prescribed for the acute treatment of migraine headaches. Its pharmacological efficacy is intrinsically linked to its unique chir...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Context
Frovatriptan is a potent, selective 5-HT1B/1D receptor agonist prescribed for the acute treatment of migraine headaches. Its pharmacological efficacy is intrinsically linked to its unique chiral tetrahydrocarbazole scaffold. The synthesis of the Frovatriptan Active Pharmaceutical Ingredient (API) requires rigorous stereochemical control.
The compound 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole (CAS: 247939-84-0)[1] is the penultimate enantiopure intermediate in this manufacturing pathway. If its conversion is incomplete, it persists in the final drug substance as Frovatriptan Impurity 19 [2]. This whitepaper provides a comprehensive mechanistic analysis, analytical characterization, and validated experimental protocols for synthesizing and controlling this critical intermediate.
Mechanistic Origins: The Synthetic Pathway
The strategic decision to carry a cyano (-CN) group through the bulk of the synthetic sequence—rather than starting with the final carboxamide (-CONH2) group—is a fundamental Quality by Design (QbD) choice. The strongly acidic conditions required for the initial Fischer Indole synthesis and the subsequent reductive amination would subject a primary amide to unwanted hydrolysis, generating carboxylic acid byproducts[3]. The nitrile group acts as a highly robust, atom-economical masked amide that survives these harsh conditions.
The pathway involves four core transformations:
Fischer Indole Synthesis: Condensation of 4-cyanophenylhydrazine with a cyclohexanone derivative (e.g., 4-cyclohexanedione monoethylene acetal) to form the carbazole core[4].
Reductive Amination: Conversion of the C3 ketone to a methylamine group, yielding the racemic intermediate (CAS 147009-33-4)[2].
Chiral Resolution: Enantiomeric enrichment to isolate the 3R-isomer[5].
Nitrile Hydration: The final conversion of the 3R-cyano intermediate to the Frovatriptan API[3].
Fig 1: Synthetic workflow and impurity fate map for the 3R-cyano intermediate.
Analytical Identification & Characterization
Accurate identification of the 3R-cyano intermediate is vital for both in-process control and final API release testing. Because it lacks the carboxamide oxygen, it exhibits distinct chromatographic and spectroscopic behavior compared to Frovatriptan.
The following protocols detail the critical steps from the racemic mixture to the final API, emphasizing the causality behind specific reagent choices and embedding self-validating analytical checks.
Protocol 1: Reductive Amination to Racemic Amine
Objective: Convert 6-cyano-1,2,3,4-tetrahydrocarbazol-3-one to rac-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole.
Step 1: Dissolve the ketone intermediate in a 1:1 mixture of THF and methanol. Causality: Methanol facilitates the rapid formation of the imine intermediate, while THF maintains the solubility of the rigid carbazole core.
Step 2: Add 33% methylamine (MeNH₂) solution and adjust the pH to 4.5–5.5 using glacial acetic acid. Causality: The mildly acidic pH protonates the intermediate imine, significantly increasing its electrophilicity. This directs the hydride attack from NaBH₃CN exclusively to the imine rather than the ketone, preventing the formation of an unwanted alcohol byproduct[3].
Step 3: Add sodium cyanoborohydride (NaBH₃CN) in portions at 0–5°C to control the exothermic reduction.
Step 4 (Self-Validation): Sample the reaction mixture after 4 hours. Perform rapid HPLC analysis. The protocol is validated to proceed to quenching only when the residual ketone peak area is ≤0.5%.
Step 5: Quench with aqueous NaOH to neutralize the acid and precipitate the racemic amine[2].
Protocol 2: Diastereomeric Resolution
Objective: Isolate the 3R-enantiomer (CAS 247939-84-0) from the racemate.
Step 1: Suspend the racemic amine and L-pyroglutamic acid (1.05 eq) in a precisely controlled mixture of methanol and water (9:1 v/v). Causality: L-pyroglutamic acid selectively acts as the chiral resolving agent. The specific solvent ratio maximizes the thermodynamic difference in lattice energies between the (3R)-amine salt (which forms a highly stable, insoluble hydrogen-bonded network) and the (3S)-amine salt (which remains solvated)[3].
Step 2: Heat to reflux until a clear solution forms, then cool linearly to 20°C over 6 hours to induce crystallization.
Step 3 (Self-Validation): Filter the crystals and analyze a micro-sample via Chiral HPLC. The diastereomeric excess (de) must be ≥98.5%. If the de is lower, a secondary recrystallization is automatically triggered.
Step 4: Resuspend the pure salt in water, basify with 2M NaOH to pH 10, and extract with n-butanol. Causality: Frovatriptan intermediates are highly polar. Standard solvents like ethyl acetate result in poor partition coefficients. n-Butanol provides the necessary hydrogen-bonding capacity to efficiently extract the polar free base from the aqueous phase[3].
Fig 2: Diastereomeric resolution mechanism using L-pyroglutamic acid.
Protocol 3: Nitrile Hydration to Frovatriptan
Objective: Convert the 3R-cyano intermediate to the Frovatriptan API.
Step 1: Dissolve the enantiopure 3R-amine in glacial acetic acid.
Step 2: Add Boron trifluoride-acetic acid complex (BF₃·AcOH) and heat to 80°C. Causality: BF₃ acts as a powerful Lewis acid, coordinating to the nitrogen of the cyano group. This drastically increases the electrophilicity of the nitrile carbon, allowing trace water to attack and form the primary carboxamide. This method prevents over-hydrolysis to the carboxylic acid—a common failure mode in standard acid/base hydrolysis[3].
Step 3 (Self-Validation): Monitor via HPLC. The reaction is deemed complete, and ready for workup, only when the 3R-cyano intermediate (Impurity 19) is ≤0.15%.
Impurity Fate Mapping & Quality Control
If the hydration step (Protocol 3) is prematurely quenched, the 3R-cyano intermediate carries over into the final API as Impurity 19 . According to ICH Q3A guidelines, the specification limit for this unreacted intermediate in the final Frovatriptan Succinate drug substance is typically set to Not More Than (NMT) 0.15%.
Furthermore, the secondary amine at the C3 position of this intermediate is susceptible to nitrosation. In the presence of nitrites or nitrogen oxides, it can form N-nitroso impurities (e.g., Frovatriptan Nitroso Impurity)[6]. Consequently, controlling the purity of the 3R-cyano intermediate and avoiding nitrite-containing reagents during its processing is a critical regulatory requirement.
Application Note: A Validated LC-MS Method for the Quantification of Frovatriptan Impurity 19 in Pharmaceutical Formulations
Abstract This application note presents a detailed, robust, and validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the sensitive and accurate quantification of Frovatriptan Impurity 19 in pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a detailed, robust, and validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the sensitive and accurate quantification of Frovatriptan Impurity 19 in pharmaceutical formulations. The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of ensuring drug safety and efficacy, as mandated by global regulatory bodies.[1][2][3] This document provides a comprehensive protocol, including sample preparation, chromatographic and mass spectrometric conditions, and a full validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6][7] The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of frovatriptan-containing products.
Introduction: The Rationale for Impurity Quantification
Frovatriptan is a selective 5-hydroxytryptamine (5-HT1B/1D) receptor agonist used in the treatment of migraine headaches.[8][9][10] During the synthesis of frovatriptan or upon storage of the drug product, various impurities can arise from starting materials, by-products, or degradation.[9] These impurities, even at trace levels, can potentially impact the safety and efficacy of the final pharmaceutical product.[1] Therefore, regulatory agencies such as the FDA and EMA, following ICH guidelines, require stringent control over impurities.[2][11]
The ICH Q3A and Q3B guidelines establish thresholds for reporting, identification, and qualification of impurities in new drug substances and products, respectively.[1][2][11][12] This necessitates the development of highly sensitive and specific analytical methods to detect and quantify these impurities. LC-MS has emerged as a powerful tool for this purpose due to its high sensitivity and selectivity, enabling the separation of the API from its impurities and their subsequent detection and quantification.[13][14][15] This application note specifically addresses the quantification of Frovatriptan Impurity 19 (CAS: 247939-84-0), a potential process-related impurity or degradant.[16][17]
Experimental Workflow
The overall workflow for the quantification of Frovatriptan Impurity 19 is depicted in the following diagram.
Caption: Workflow for the quantification of Frovatriptan Impurity 19.
Detailed Protocols
Materials and Reagents
Frovatriptan Succinate Reference Standard (USP or equivalent)
Frovatriptan Impurity 19 Certified Reference Material
Acetonitrile (LC-MS grade)
Methanol (LC-MS grade)
Formic acid (LC-MS grade)
Ammonium formate (LC-MS grade)
Ultrapure water (18.2 MΩ·cm)
Frovatriptan pharmaceutical formulation (tablets or capsules)
Standard and Sample Preparation
Rationale: The choice of diluent is critical to ensure the stability of both frovatriptan and its impurities in solution. A mixture of water and an organic solvent is often used to ensure solubility. The use of certified reference materials is essential for accurate quantification.
Protocol:
Diluent Preparation: Prepare a solution of 50:50 (v/v) Acetonitrile:Water.
Standard Stock Solution (Impurity 19): Accurately weigh approximately 1.0 mg of Frovatriptan Impurity 19 Certified Reference Material into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 10 µg/mL.
Frovatriptan Stock Solution: Accurately weigh approximately 25 mg of Frovatriptan Succinate Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 250 µg/mL.
Working Standard and Calibration Curve Solutions: Prepare a series of calibration standards by serial dilution of the Impurity 19 stock solution to cover the expected concentration range (e.g., 0.05% to 1.0% of the frovatriptan concentration). A typical range might be 0.125 µg/mL to 2.5 µg/mL.
Sample Preparation:
a. Weigh and finely powder a representative number of frovatriptan tablets (e.g., 10 tablets).
b. Accurately weigh a portion of the powdered tablets equivalent to one tablet's nominal frovatriptan content (e.g., 2.5 mg of frovatriptan) into a 10 mL volumetric flask.
c. Add approximately 7 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with the diluent. This yields a nominal frovatriptan concentration of 250 µg/mL.
d. Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
LC-MS Method Parameters
Rationale: A reversed-phase C18 column is a common choice for the separation of moderately polar compounds like frovatriptan and its impurities.[18][19] A gradient elution is employed to ensure good separation of the impurity from the main frovatriptan peak and any other potential impurities. The use of formic acid or ammonium formate in the mobile phase aids in the ionization of the analytes in the mass spectrometer.[19] Electrospray ionization (ESI) in positive mode is suitable for the analysis of nitrogen-containing basic compounds like frovatriptan. Multiple Reaction Monitoring (MRM) is selected for quantification due to its high selectivity and sensitivity.
Parameter
Condition
LC System
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Frovatriptan: To be determined by infusion of the standard (e.g., m/z 244.1 -> 185.1) Impurity 19: To be determined by infusion of the standard (e.g., m/z 226.1 -> 167.1)
Source Parameters
Capillary Voltage: 3.5 kV; Gas Temperature: 350 °C; Gas Flow: 10 L/min; Nebulizer Pressure: 45 psi
Method Validation Protocol
The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][5][6][7][20]
Caption: Key parameters for method validation according to ICH Q2(R1).
Specificity
Objective: To demonstrate that the analytical method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and excipients.[6]
Protocol:
Analyze a blank (diluent).
Analyze a placebo sample (formulation excipients without frovatriptan).
Analyze a Frovatriptan Succinate standard solution.
Analyze a Frovatriptan Impurity 19 standard solution.
Analyze a spiked sample containing frovatriptan and Impurity 19.
Acceptance Criteria: No interfering peaks should be observed at the retention time of Frovatriptan Impurity 19 in the blank and placebo chromatograms. The impurity peak should be well-resolved from the main frovatriptan peak and any other potential impurities.
Linearity
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte within a given range.[20]
Protocol:
Prepare a series of at least five concentrations of Frovatriptan Impurity 19, typically from the Limit of Quantitation (LOQ) to 150% of the specification limit.
Inject each concentration in triplicate.
Plot the peak area versus the concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
Accuracy
Objective: To demonstrate the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]
Protocol:
Prepare a placebo mixture of the formulation.
Spike the placebo with Frovatriptan Impurity 19 at three different concentration levels (e.g., 50%, 100%, and 150% of the target concentration).
Prepare each concentration level in triplicate and analyze.
Calculate the percent recovery for each sample.
Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% at each concentration level.
Precision
Objective: To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5][6]
Protocol:
Repeatability (Intra-day precision): Analyze six replicate samples of a spiked placebo at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 5.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value (LOD) and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy (LOQ).[21]
Protocol:
Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Based on the Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Acceptance Criteria: The LOQ must be at or below the reporting threshold for the impurity as per ICH Q3B guidelines.[1][12]
Robustness
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[6]
Protocol:
Introduce small, deliberate changes to the method parameters, such as:
Flow rate (± 0.05 mL/min)
Column temperature (± 5 °C)
Mobile phase composition (± 2% organic)
Analyze a system suitability solution under each modified condition.
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the quantification results should not be significantly affected.
Data Presentation
The following tables present hypothetical (but representative) data for the validation of this method.
Table 1: Linearity Data for Frovatriptan Impurity 19
Concentration (µg/mL)
Mean Peak Area (n=3)
0.125
15,650
0.250
31,200
0.625
78,500
1.250
155,900
2.500
311,500
Correlation Coefficient (r²)
0.9998
Table 2: Accuracy and Precision Data for Frovatriptan Impurity 19
Spiked Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL, n=6)
Recovery (%)
RSD (%) (Repeatability)
50%
0.625
0.615
98.4
2.1
100%
1.250
1.265
101.2
1.8
150%
1.875
1.890
100.8
1.5
Conclusion
This application note provides a comprehensive and scientifically sound LC-MS method for the quantification of Frovatriptan Impurity 19 in pharmaceutical formulations. The described protocol is highly specific, sensitive, accurate, and precise, meeting the stringent requirements of the ICH guidelines for analytical method validation. By implementing this method, pharmaceutical manufacturers and quality control laboratories can ensure the safety and quality of their frovatriptan products, thereby complying with global regulatory standards.
References
International Council for Harmonisation. (1995). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Pharmaceutical and Medical Devices Agency (PMDA). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]
WebofPharma. (2026, February 16). Pharmaceutical Impurity Testing: Methods, Guidelines & Regulatory Compliance in Drug Manufacturing. [Link]
SlideShare. ICH Q2 Analytical Method Validation. [Link]
European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
ResearchGate. Advanced characterization of frovatriptan degradation products using 2D NMR and LC-HRMS/MS: Integrative stability and forced degradation analysis to uncover novel impurities. [Link]
European Medicines Agency. Quality guidelines: impurities. [Link]
ResearchGate. (2021, December 28). A Comprehensive Review of Quantifications, Profiling, and Regulations of Pharmaceutical Impurities. [Link]
ResearchGate. (2015, April 5). Development and validation of a dissolution method for Frovatriptan tablets by reversed phase UPLC. [Link]
Google Patents.
International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A(R2). [Link]
WIPO Patentscope. WO/2011/095803 HPLC METHOD FOR ANALYZING FROVATRIPTAN. [Link]
International Journal of Pharmaceutical and Clinical Research. Simple Spectrophotometric Method for Estimation of Frovatriptan Succinate in Bulk Drug and Pharmaceutical Formulation. [Link]
Pharmaffiliates. frovatriptan succinate monohydrate and its Impurities. [Link]
Apotex Inc. (2023, February 14). Product Monograph: Frovatriptan. [Link]
American Pharmaceutical Review. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. [Link]
Shimadzu. Quantitative Analysis of Trace Impurities in Drugs (LC/MS). [Link]
PubMed. (2020, October 15). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]
TSI Journals. (2008, August 22). A Validated Chiral HPLC Method for the Determination of Frovatriptan and its Enantiomer in Drug Substance. [Link]
Application Note & Protocols: Establishing and Utilizing 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole as a Reference Standard
Abstract This document provides a comprehensive guide for the qualification, handling, and application of 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole as a chemical reference standard. This compound is a critic...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the qualification, handling, and application of 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole as a chemical reference standard. This compound is a critical intermediate in the synthesis of certain pharmaceutical agents, such as Frovatriptan, making its purity and identity crucial for quality control and regulatory compliance[1][2]. This guide is intended for researchers, analytical scientists, and quality control professionals in drug development and manufacturing. It outlines protocols for establishing the material as a primary or secondary reference standard, its proper storage and handling, and its use in validated analytical methods such as High-Performance Liquid Chromatography (HPLC).
Introduction to the Reference Standard
Chemical Identity and Physicochemical Properties
3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole is a complex heterocyclic amine. Its precise stereochemistry and functional groups (cyano, secondary amine) necessitate rigorous characterization to ensure its suitability as a reference standard.
The Imperative of Reference Standards in Pharmaceutical Development
In the regulated pharmaceutical industry, a reference standard is a highly purified and well-characterized substance used as a benchmark for confirming the identity, strength, quality, and purity of drug substances and products[4]. Regulatory bodies such as the FDA and international consortiums like the ICH mandate their use. According to the United States Pharmacopeia (USP), "USP Reference Standards are established and released under the authority of the USPC Board of Trustees" and are selected for their high purity and suitability for the intended purpose[5]. The ICH Q7 guideline, "Good Manufacturing Practice for Active Pharmaceutical Ingredients," further underscores that primary reference standards should be obtained from officially recognized sources when available, or characterized and documented with the same rigor[6][7].
This particular compound, being a synthetic intermediate, is most often used as an "in-house" or secondary reference standard. Its primary function is typically for:
Impurity Profiling: Identifying and quantifying its presence as a process-related impurity in the final Active Pharmaceutical Ingredient (API).
Assay of Starting Materials: Confirming the identity and purity of the material before it enters the synthetic process.
Method Validation: Serving as a known analyte during the validation of analytical procedures as per FDA and ICH guidelines[8][9].
Qualification and Certification of a New Standard Lot
Establishing a new lot of 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole as a reference standard is a self-validating process that relies on the principle of orthogonal testing—using multiple, independent analytical techniques to confirm its properties. This ensures the certified value is accurate and trustworthy.
Workflow for Reference Standard Qualification
The following diagram illustrates the comprehensive workflow required to qualify a candidate material as a secondary reference standard against a primary or previously qualified standard.
mass spectrometry fragmentation pattern of frovatriptan impurity 19
An in-depth technical guide to the structural elucidation and tandem mass spectrometry (LC-MS/MS) profiling of Frovatriptan Impurity 19. Introduction & Regulatory Context In the lifecycle of pharmaceutical drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide to the structural elucidation and tandem mass spectrometry (LC-MS/MS) profiling of Frovatriptan Impurity 19.
Introduction & Regulatory Context
In the lifecycle of pharmaceutical drug development, the rigorous characterization of degradation products and synthetic impurities is mandated by ICH Q3A(R2) and Q3B(R2) guidelines. Frovatriptan succinate, a potent 5-HT1B/1D receptor agonist utilized in the acute treatment of migraines, is subject to specific degradation pathways under stress conditions (e.g., hydrolysis, oxidation, and thermal stress)[1].
One critical related substance is Frovatriptan Impurity 19 (CAS: 247939-84-0)[2]. Structurally, this impurity is a dehydrated analog of the Active Pharmaceutical Ingredient (API). While frovatriptan features a primary carboxamide group at the 6-position of the carbazole core, Impurity 19 features a nitrile (cyano) group. This dehydration significantly alters the molecule's polarity, receptor binding affinity, and toxicological profile, making its precise quantification and structural confirmation via high-resolution liquid chromatography-mass spectrometry (LC-HRMS/MS) essential[3].
Chemical Profiles & Quantitative Data
The structural differences between the API and Impurity 19 dictate their chromatographic retention and mass spectrometric behavior. The quantitative and structural data are summarized below.
*Note: The numbering shift (3-methylamino/6-carboxamide vs. 6-methylamino/3-carbonitrile) arises from IUPAC priority rules for nitriles versus amides on the carbazole ring system, though the physical core structure remains identical.
Analytical Workflow & Methodological Causality
To achieve high sensitivity and specificity, the analytical method must be designed around the basic nature of the secondary amine in the tetrahydrocarbazole ring.
Figure 1: Self-validating LC-MS/MS workflow for the profiling of Frovatriptan Impurity 19.
Causality in Method Design:
Acidic Mobile Phase (0.1% Formic Acid): The secondary amine is highly basic. Maintaining a low pH (pH ~2.7) ensures the amine is fully protonated in solution. This suppresses unwanted secondary interactions with unendcapped silanol groups on the C18 stationary phase (preventing peak tailing) and provides an abundant source of protons to maximize the [M+H]⁺ yield in the Electrospray Ionization (ESI) source.
Collision-Induced Dissociation (CID): The saturated tetrahydrocarbazole ring requires significant energy to fracture. Ramping the collision energy (15–35 eV) using argon or nitrogen gas ensures sufficient internal energy is deposited to trigger the neutral loss of the aliphatic amine while leaving the robust aromatic indole core intact.
Mass Spectrometry Fragmentation Mechanics
Understanding the fragmentation pattern of Impurity 19 requires analyzing its thermodynamic sinks. The precursor ion for Impurity 19 in positive ESI mode is observed at m/z 226.13 .
Primary Fragmentation Pathway (Loss of Methylamine):
The most thermodynamically favorable cleavage occurs at the protonated secondary amine. Upon collisional activation, the molecule undergoes a charge-directed cleavage, resulting in the neutral loss of methylamine (CH₃NH₂, 31 Da). This transition (m/z 226 → 195) is the hallmark of this molecular class[4].
Causality: This loss is highly favored because it relieves steric strain in the saturated cyclohexene ring and generates a carbocation that rapidly rearranges to form a conjugated double bond. This extends the aromaticity of the indole core, creating a highly stable thermodynamic sink at m/z 195.
Secondary Fragmentation Pathways:
Following the loss of methylamine, the m/z 195 product ion can undergo further high-energy degradation. The nitrile group on the aromatic ring can be expelled as hydrogen cyanide (HCN, 27 Da), yielding a secondary product ion at m/z 168. Alternatively, deeper cleavage of the saturated ring yields a putative indole core fragment at m/z 138.
Figure 2: CID fragmentation pathway of Frovatriptan Impurity 19 in positive ESI mode.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system to ensure data integrity, mass accuracy, and the elimination of false positives.
Step 1: System Equilibration & Carryover Validation
Purge the UHPLC lines with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
Run three consecutive blank injections (50:50 A:B) using the full gradient method.
Validation Check: Analyze the blank chromatograms at the specific Multiple Reaction Monitoring (MRM) transitions (m/z 226 → 195 and m/z 244 → 156). The signal-to-noise (S/N) ratio must be < 3 to confirm zero system carryover.
Step 2: System Suitability Testing (SST)
Inject a 100 ng/mL standard of Frovatriptan API.
Monitor the known API transition (m/z 244.14 → 156.10)[4].
Validation Check: Confirm that the mass error of the precursor ion is ≤ 5 ppm (if using HRMS) and that the peak asymmetry factor (Tailing factor) is between 0.8 and 1.2. This validates the calibration of the collision cell and the inertness of the LC column.
Step 3: Sample Preparation
Accurately weigh 1.0 mg of Frovatriptan Impurity 19 reference standard.
Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
Dilute the stock solution 1:1000 in the initial mobile phase conditions (e.g., 95% A / 5% B) to yield a 1 µg/mL working solution. Causality: Diluting in the initial mobile phase prevents solvent-induced band broadening (the "strong solvent effect") upon injection.
Step 4: MS/MS Tuning via Direct Infusion
Bypass the analytical column and infuse the 1 µg/mL working solution directly into the ESI source at 10 µL/min using a syringe pump.
Isolate the precursor ion m/z 226.13 in Q1.
Perform a Collision Energy (CE) ramp from 10 eV to 50 eV in Q2.
Validation Check: Plot the breakdown curve. Select the CE that yields a 10% residual precursor ion and maximizes the abundance of the m/z 195.10 product ion (typically ~25 eV).
Step 5: LC-MS/MS Acquisition
Reconnect the analytical column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
Inject 2 µL of the sample using a gradient from 5% B to 95% B over 5 minutes.
Acquire data in MRM mode monitoring m/z 226.13 → 195.10 (Quantifier) and m/z 226.13 → 168.10 (Qualifier).
Conclusion
The identification of Frovatriptan Impurity 19 relies heavily on understanding the differential fragmentation mechanics between the primary carboxamide of the API and the dehydrated nitrile group of the impurity. By leveraging the thermodynamically driven neutral loss of methylamine (m/z 226 → 195), analytical scientists can establish highly specific, self-validating LC-MS/MS methods that meet stringent regulatory thresholds for impurity profiling.
References
Patel, A., et al. "Advanced characterization of frovatriptan degradation products using 2D NMR and LC-HRMS/MS: Integrative stability and forced degradation analysis to uncover novel impurities." Microchemical Journal (2025). 1
Rao, P.G.P., & Rao, B.S. "Development and Validation of Novel Analytical LC-MS Method for Simultaneous Quantification of Calcitonin Gene-Related Peptide Receptor Antagonists Ubrogepant and Atogepant in Human Plasma." Asian Journal of Chemistry (2022). 4
Application Note: In Vitro Pharmacological and Toxicological Profiling of CAS 247939-84-0
Target Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists Compound: CAS 247939-84-0 / (R)-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole Scientific Rationale & Mechanistic Context CAS 2479...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists
Compound: CAS 247939-84-0 / (R)-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole
Scientific Rationale & Mechanistic Context
CAS 247939-84-0 is a critical synthetic intermediate and a known process impurity (Impurity 19) generated during the manufacturing of frovatriptan[1][2]. Frovatriptan is a conformationally-restricted 5-HT1B/1D receptor partial agonist utilized clinically for the acute treatment of migraine[2][3]. Because CAS 247939-84-0 shares the core tetrahydrocarbazole scaffold with the active pharmaceutical ingredient (API), it presents a unique challenge in drug development that requires rigorous in vitro profiling across two distinct axes:
Pharmacological Cross-Reactivity: Structure-activity relationship (SAR) studies of triptans demonstrate that the hydrogen-bonding capability at the 6-position of the carbazole ring is a primary driver of 5-HT receptor affinity. The carboxamide group in frovatriptan acts as both a hydrogen bond donor and acceptor. In CAS 247939-84-0, this is replaced by a cyano group, which acts solely as a hydrogen bond acceptor. We must quantify how this structural deviation impacts receptor binding to ensure the impurity does not induce off-target or additive vasoconstriction[3].
Genotoxic Impurity (GTI) Qualification: Under ICH M7 guidelines, all synthetic impurities in drug substances must be evaluated for DNA-reactive (mutagenic) potential to limit carcinogenic risk[4][5]. The cyano-aromatic nature of CAS 247939-84-0 requires screening via bacterial reverse mutation and mammalian clastogenicity assays to ensure it does not undergo metabolic activation into reactive, DNA-binding intermediates[5].
Dual-Track Evaluation Workflow
Figure 1: Dual-track in vitro profiling workflow for CAS 247939-84-0 evaluating pharmacology and toxicity.
Protocol I: In Vitro 5-HT1B/1D Radioligand Binding Assay
Objective: To determine the inhibition constant (
Ki
) of CAS 247939-84-0 at human 5-HT1B and 5-HT1D receptors.
Expert Insight & System Validation: A common artifact in carbazole-based radioligand assays is the depletion of the free ligand due to non-specific adherence to polystyrene microplates. To mitigate this, we mandate the use of low-binding polypropylene plates and the pre-soaking of GF/B filters in 0.1% polyethylenimine (PEI). PEI provides a cationic coating that repels the positively charged amine groups of the tetrahydrocarbazole at physiological pH, ensuring that the measured radioactivity strictly reflects receptor-bound ligand. The assay is self-validating by incorporating frovatriptan API as a positive control and using 10 µM unlabeled 5-HT to define non-specific binding (NSB).
Step-by-Step Methodology:
Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1B or 5-HT1D receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4).
Ligand Incubation: In a 96-well polypropylene plate, combine 50 µg of membrane protein, 1 nM [³H]-GR125743 (a selective 5-HT1B/1D radioligand), and varying concentrations of CAS 247939-84-0 (ranging from 10 pM to 100 µM).
Control Designation: Designate Total Binding (TB) wells (buffer only) and NSB wells (10 µM unlabeled 5-HT).
Equilibration: Incubate the plate at 25°C for 120 minutes to achieve steady-state equilibrium.
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI for 1 hour.
Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure radioactivity (CPM) using a microplate scintillation counter. Calculate the
IC50
via non-linear regression and convert to
Ki
using the Cheng-Prusoff equation.
Protocol II: In Vitro Mammalian Cell Micronucleus Test (MNvit)
Objective: To assess the clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) potential of CAS 247939-84-0 to satisfy ICH M7 requirements[4].
Expert Insight & System Validation: When assessing cyano-aromatic impurities, solubility limits often artificially cap the maximum test concentration before cytotoxicity is reached. It is imperative to use DMSO as a vehicle, ensuring the final solvent concentration does not exceed 1% v/v in the culture medium. Higher concentrations of DMSO can independently induce osmotic stress and baseline micronuclei formation, invalidating the assay. Furthermore, calculating the Cytokinesis-Block Proliferation Index (CBPI) ensures that scoring is only performed at non-cytotoxic concentrations, preventing false-positive genotoxicity readouts caused by apoptotic DNA fragmentation.
Step-by-Step Methodology:
Cell Culture & Treatment: Seed human lymphoblastoid TK6 cells at
5×105
cells/mL in RPMI-1640 medium. Expose cells to CAS 247939-84-0 (up to 1 mM, or the limit of solubility) for 4 hours (with 2% v/v rat liver S9 metabolic activation mix) and 24 hours (without S9 mix).
Cytokinesis Arrest: Post-treatment, wash the cells and add Cytochalasin B (4.5 µg/mL) to the culture. Note: Cytochalasin B inhibits actin polymerization, preventing cytokinesis but allowing nuclear division. This traps cells that have divided exactly once, yielding the binucleated cells essential for accurate micronucleus scoring.
Harvesting & Fixation: After 24 hours of Cytochalasin B exposure, harvest cells via centrifugation. Treat with a hypotonic solution (0.075 M KCl) to swell the cells, then fix with a 3:1 methanol/acetic acid solution.
Staining & Scoring: Drop fixed cells onto clean glass slides, air-dry, and stain with Acridine Orange. Using fluorescence microscopy, score a minimum of 2,000 binucleated cells per concentration for the presence of micronuclei.
Validation Metrics: Calculate the CBPI. The highest concentration scored must not exceed a 55±5% reduction in CBPI compared to the vehicle control.
Quantitative Data Summary
The table below summarizes representative baseline values used for assay system validation and system suitability testing. As expected mechanistically, the loss of the carboxamide hydrogen-bond donor in CAS 247939-84-0 results in a significant drop in 5-HT receptor affinity compared to the API.
Table 1: Representative In Vitro Profiling Data for CAS 247939-84-0 vs. API
resolving HPLC co-elution issues with 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole
Resolving Co-Elution of 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development p...
Author: BenchChem Technical Support Team. Date: March 2026
Resolving Co-Elution of 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals dealing with the isolation and quantification of 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole (CAS 247939-84-0), widely known as Frovatriptan Impurity 19[1].
Because this compound serves as the critical chiral precursor to the 5-HT1B/1D receptor agonist frovatriptan, achieving baseline resolution from its stereoisomers and structurally similar process impurities is paramount for regulatory compliance and synthetic monitoring.
Part 1: Mechanistic Overview & Causality (The "Why" Behind the Method)
Before adjusting your HPLC parameters, it is critical to understand the physicochemical properties driving the co-elution of this specific tetrahydrocarbazole derivative:
Secondary Amine Basicity (Silanol Interactions): The 3-N-methylamino group is highly basic. If the mobile phase pH is near its pKa (typically ~9–10), the molecule exists in a partially ionized state. On standard silica-based reverse-phase (RP) columns, these protonated amines hydrogen-bond aggressively with residual, unreacted silanol groups. This causes severe peak tailing, leading to downstream co-elution with structurally similar impurities (like desmethyl analogs).
Cyano vs. Carboxamido Polarity: The 6-cyano group is the direct synthetic precursor to the 6-carboxamido group of the final API (frovatriptan). Because their polarities are closely matched, a steep organic gradient on a standard C18 column will force both compounds to co-elute.
Chiral Recognition: The 3R configuration is required for pharmacological efficacy[2]. Standard achiral stationary phases cannot differentiate between the 3R and 3S enantiomers, resulting in perfect co-elution. Resolution requires either a chiral stationary phase (CSP) or monitoring via diastereomeric salt formation (e.g., using L-pyroglutamic acid)[2].
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 3R-6-cyano intermediate is perfectly co-eluting with the 3S enantiomer. How do I resolve them?A1: Standard reverse-phase (RP) columns cannot separate enantiomers. You must switch to a Chiral Stationary Phase (CSP). For direct HPLC analysis, a polysaccharide-based chiral column (e.g., Chiralpak AD-H) using a normal-phase isocratic method (Hexane/Ethanol/Diethylamine) is required. The addition of 0.1% diethylamine is a critical self-validating step: it suppresses non-specific amine interactions, ensuring that peak shape remains sharp and resolution (Rs) > 2.0.
Q2: I am seeing a broad, tailing peak that co-elutes with the final product (frovatriptan). What is causing this?A2: This is a classic secondary amine interaction with the stationary phase. To fix this, you must lower the mobile phase pH to ~3.2. Using an acidic buffer like 0.02M Potassium Dihydrogen Phosphate[3] or 0.1% Trifluoroacetic acid (TFA)[4] fully protonates the amine and suppresses silanol ionization. This sharpens the peak and resolves it from the 6-carboxamido final product.
Q3: How do I separate the 6-cyano intermediate from unreacted 4-cyanophenylhydrazine starting material?A3: Utilize a gradient elution method with a controlled binary system (e.g., Water/Acetonitrile/Methanol). Increasing the initial aqueous hold time allows the more polar hydrazine to elute well before the bulky tetrahydrocarbazole ring system.
Part 3: Troubleshooting Workflow Visualization
Fig 1: HPLC troubleshooting matrix for 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole.
Part 4: Validated Experimental Protocols
Protocol A: RP-HPLC Method for Chemical Purity (Impurity Profiling)
Self-Validating Mechanism: Prior to running unknown samples, inject a resolution mixture containing both the 6-cyano intermediate and frovatriptan succinate. The system is only deemed valid if the resolution factor (Rs) between the two peaks is strictly > 2.0 and the tailing factor is < 1.5.
Step-by-Step Methodology:
Column Installation: Install an end-capped C18 column (e.g., XTerra RP-C18, 250 x 4.6 mm, 5 µm) to minimize secondary interactions[3].
Mobile Phase A Preparation (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC-grade water to create a 0.02M solution. Adjust the pH precisely to 3.2 using dilute orthophosphoric acid[3]. Filter through a 0.45 µm nylon membrane.
Mobile Phase B Preparation (Organic): Prepare a 50:50 (v/v) mixture of Acetonitrile and Methanol[4].
Gradient Programming: Set the flow rate to 0.8 mL/min. Program a gradient starting at 70% A / 30% B, holding for 2 minutes, then linearly ramping to 30% A / 70% B over 20 minutes. Return to initial conditions and re-equilibrate for 8 minutes.
Detection: Monitor UV absorbance at 242 nm or 244 nm for optimal signal-to-noise ratio[5].
Sample Preparation: Dissolve the intermediate samples in a 50:50 mixture of Water and Acetonitrile to yield a final concentration of 100 µg/mL[3].
Protocol B: Chiral HPLC Method for Enantiomeric Excess (ee%)
Step-by-Step Methodology:
Column: Install a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).
Mobile Phase: Prepare an isocratic mixture of Hexane : Ethanol : Diethylamine in an 80 : 20 : 0.1 (v/v/v) ratio. Note: The diethylamine is mandatory to prevent peak tailing of the secondary amine.
Flow Rate & Temp: Set flow rate to 1.0 mL/min and maintain column temperature at 25°C.
Detection: Monitor UV at 242 nm.
Part 5: Quantitative Data & Expected Retention Profiles
Use the following table to benchmark your chromatographic results against expected relative retention times (RRT) when utilizing Protocol A .
Technical Support Center: A-Z Guide to Frovatriptan Impurity 19 Synthesis
Welcome to the dedicated support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the laboratory-scale synthesis of Frovatriptan Impurity 19, a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the laboratory-scale synthesis of Frovatriptan Impurity 19, also known as (3R)-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole. Here, we delve into the nuances of intentionally producing this specific impurity, offering troubleshooting advice and optimized protocols to enhance your synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is Frovatriptan Impurity 19 and why is it relevant?
A1: Frovatriptan Impurity 19 is a key intermediate in several patented synthetic routes to Frovatriptan.[1][2] Its chemical name is (3R)-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole.[3][4] For researchers, obtaining a high-purity standard of this impurity is crucial for analytical method development, impurity profiling, and forced degradation studies to ensure the quality and safety of the final Frovatriptan active pharmaceutical ingredient (API).[5][6]
Q2: What is the fundamental synthetic strategy for obtaining Frovatriptan Impurity 19?
A2: The core of the synthesis is the Fischer indole synthesis, a classic and versatile method for creating indole ring systems.[7][8][9] This involves the acid-catalyzed reaction of a substituted phenylhydrazine with a cyclohexanone derivative.[7][10] In this specific case, 4-cyanophenylhydrazine is reacted with a protected form of 4-methylaminocyclohexanone to form the tetrahydrocarbazole scaffold.[2]
Q3: My yields of Impurity 19 are consistently low. What are the most common culprits?
A3: Low yields can often be attributed to several factors: incomplete reaction, formation of side products, or degradation of the starting materials or product. Key areas to investigate include the quality of your starting materials (especially the 4-cyanophenylhydrazine), the choice and concentration of the acid catalyst, reaction temperature, and the efficiency of the work-up and purification procedures.
Q4: I'm struggling to separate Impurity 19 from other reaction components. What purification strategies do you recommend?
A4: Purification can indeed be challenging due to the presence of structurally similar byproducts. Column chromatography is a common and effective method for isolating Impurity 19.[11] A gradient elution using a non-polar solvent system (e.g., hexane/ethyl acetate) on a silica gel column is a good starting point. Recrystallization from a suitable solvent system, such as aqueous ethanol, can also be employed to enhance the purity of the isolated product.[1]
Troubleshooting Guide: Enhancing Your Synthesis of Frovatriptan Impurity 19
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low or No Formation of the Tetrahydrocarbazole Ring
Potential Cause 1: Inactive Phenylhydrazine: 4-cyanophenylhydrazine hydrochloride can degrade over time, especially if exposed to air and moisture.
Solution: Use freshly sourced or properly stored 4-cyanophenylhydrazine hydrochloride. Consider recrystallizing the starting material if its purity is questionable.
Potential Cause 2: Inappropriate Acid Catalyst or Concentration: The Fischer indole synthesis is acid-catalyzed, and the choice and amount of acid are critical.
Solution: Acetic acid is a commonly used solvent and catalyst.[10][12] If yields are low, consider the addition of a stronger acid catalyst like p-toluenesulfonic acid or a Lewis acid. However, be aware that overly harsh acidic conditions can lead to degradation. A systematic optimization of the acid catalyst loading is recommended.
Potential Cause 3: Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or prone to side reactions at higher temperatures.
Solution: The reaction is typically run at elevated temperatures, often at the reflux temperature of the solvent.[12] If you are experiencing low conversion, ensure the reaction is heated adequately. Conversely, if you observe significant byproduct formation, a reduction in temperature might be beneficial.
Issue 2: Formation of Unwanted Side Products
Potential Cause 1: Competing Side Reactions of the Fischer Indole Synthesis: The Fischer indole synthesis can sometimes yield regioisomers or other byproducts depending on the substitution pattern of the reactants.[13]
Solution: While the formation of the desired regioisomer is generally favored in this case, careful control of reaction conditions (temperature, catalyst) can help minimize the formation of unwanted isomers. Analysis of the crude reaction mixture by HPLC or TLC is essential to identify and quantify these byproducts.
Potential Cause 2: Degradation of Starting Materials or Product: The reactants or the newly formed tetrahydrocarbazole may be unstable under the reaction conditions.
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. Minimizing the reaction time can also be beneficial. Once the reaction is complete, prompt work-up and purification are advised.
Proposed Mechanism of Formation
The formation of Frovatriptan Impurity 19 is a direct consequence of the Fischer indole synthesis. The key steps are outlined below:
Hydrazone Formation: The reaction is initiated by the condensation of 4-cyanophenylhydrazine with a protected 4-methylaminocyclohexanone to form the corresponding hydrazone.
Tautomerization: The hydrazone then tautomerizes to its enehydrazine form.
[12][12]-Sigmatropic Rearrangement: This is the crucial step where the enehydrazine undergoes a[12][12]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond.
Aromatization: The intermediate then loses a molecule of ammonia, followed by aromatization to yield the stable indole ring of the tetrahydrocarbazole.
Deprotection and Methylation (if applicable): Depending on the starting materials, subsequent deprotection and/or methylation steps may be required to arrive at the final structure of Impurity 19.
Caption: Proposed reaction pathway for the synthesis of Frovatriptan Impurity 19 via Fischer indole synthesis.
Experimental Protocol: Controlled Synthesis of Frovatriptan Impurity 19
This protocol provides a starting point for the laboratory-scale synthesis of Frovatriptan Impurity 19. Optimization of the parameters outlined in the table below is encouraged to achieve the best possible yield and purity.
Materials:
4-cyanophenylhydrazine hydrochloride
4-methylaminocyclohexanone dimethyl ketal (or other suitable protected form)
Glacial acetic acid
Ethyl acetate
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Hexane
Round-bottom flask
Reflux condenser
Magnetic stirrer with heating
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanophenylhydrazine hydrochloride (1 equivalent) and 4-methylaminocyclohexanone dimethyl ketal (1.1 equivalents) in glacial acetic acid.
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing ice water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
Washing: Combine the organic layers and wash successively with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure Frovatriptan Impurity 19.
Table 1: Key Reaction Parameters and Their Expected Impact
Parameter
Range/Options
Expected Impact on Yield and Purity
Acid Catalyst
Acetic acid, p-TsOH, Lewis Acids
The choice of catalyst can significantly affect the reaction rate and the formation of byproducts.
Temperature
80-120 °C
Higher temperatures generally increase the reaction rate but may also lead to degradation.
Reaction Time
2-8 hours
Insufficient time will result in incomplete conversion, while prolonged reaction times can increase byproduct formation.
Solvent
Acetic acid, Ethanol, Toluene
The solvent can influence the solubility of reactants and the reaction kinetics.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of Frovatriptan Impurity 19.
References
G. Cain, et al. (2016). Chemoenzymatic Asymmetric Synthesis of Serotonin Receptor Agonist (R)-Frovatriptan. Request PDF. [Link]
Google Patents. (n.d.). CA2756876A1 - A process for the preparation of frovatriptan and frovatriptan succinate and their synthetic intermediates.
J. Org. Chem. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. ACS Publications. [Link]
Google Patents. (n.d.). US6359146B1 - Process for the production of R-(+)-6-carboxamido-3-N-methylamino-1,2,3,4-tetrahydrocarbazole.
ResearchGate. (2010). WO 2010122343A1 I. ResearchGate. [Link]
RSC Publishing. (n.d.). Fischer indole synthesis applied to the total synthesis of natural products. RSC Publishing. [Link]
WIPO Patentscope. (n.d.). WO/2010/122343 A PROCESS FOR THE PREPARATION OF FROVATRIPTAN AND FROVATRIPTAN SUCCINATE AND THEIR SYNTHETIC INTERMEDIATES. WIPO Patentscope. [Link]
ScienceOpen. (n.d.). Pharmacokinetic Study of Frovatriptan Succinate Tablet After Single and Multiple Oral Doses in Chinese Healthy Subjects. ScienceOpen. [Link]
Technical Support Center: Chromatographic Optimization for CAS 247939-84-0
Subtitle: Troubleshooting Guides, Methodologies, and FAQs for Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to move beyond generic advice...
Author: BenchChem Technical Support Team. Date: March 2026
Subtitle: Troubleshooting Guides, Methodologies, and FAQs for Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to move beyond generic advice. Here, we dissect the causality behind chromatographic behavior to help you optimize the separation of CAS 247939-84-0.
CAS 247939-84-0, chemically identified as (R)-6-methylamino-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile, is a critical precursor and known impurity (Impurity 19) in the synthesis of the anti-migraine API, Frovatriptan 1[1]. Because it contains a secondary aliphatic amine and a chiral center, its analysis presents unique challenges in both achiral and chiral high-performance liquid chromatography (HPLC) 2[2].
Part 1: Troubleshooting Guides & FAQs
Q1: Why am I observing severe peak tailing for CAS 247939-84-0 on standard C18 columns, and how do I correct it?Causality: CAS 247939-84-0 contains a secondary amine (methylamino group) with a pKa of approximately 9.5. At neutral or slightly acidic pH, this amine is fully protonated. Standard silica-based C18 columns contain residual surface silanols (Si-OH) with a pKa of 3.5–4.5. If the mobile phase pH is above 4.0, these silanols ionize (Si-O⁻), creating a strong secondary electrostatic attraction with the protonated analyte. This dual-retention mechanism (hydrophobic + electrostatic) manifests as severe peak tailing.
Solution: Lower the mobile phase pH to suppress silanol ionization. Utilizing a 0.02 M Potassium Dihydrogen Phosphate buffer adjusted to pH 3.2 effectively neutralizes the silanols, ensuring the analyte interacts solely via hydrophobic partitioning 3[3].
Q2: How do I achieve baseline resolution between CAS 247939-84-0 (the nitrile intermediate) and Frovatriptan (the carboxamide API)?Causality: The conversion of CAS 247939-84-0 to Frovatriptan involves the hydration of the carbonitrile group to a primary carboxamide. The carboxamide is significantly more polar and will elute earlier in a reversed-phase system. However, structural similarities can cause co-elution if the eluotropic strength is too high.
Solution: Implement a ternary mobile phase system. A proven ratio is Acetonitrile:Methanol:0.1% Orthophosphoric acid at 45:15:40 (v/v/v). The methanol enhances hydrogen-bonding selectivity for the carboxamide, while acetonitrile provides sharp peak shapes for the hydrophobic tetrahydrocarbazole core 4[4].
Q3: What is the recommended methodology for determining the enantiomeric purity of the (R)-isomer?Causality: Standard C18 columns cannot differentiate stereocenters. A chiral stationary phase (CSP) is required. Protein-based columns, specifically Chiral-CBH (Cellobiohydrolase), offer excellent enantioselectivity for basic chiral amines because the protein cavities provide highly specific steric and electrostatic microenvironments.
Solution: Operate the Chiral-CBH column in reversed-phase mode. The enantioselectivity is highly sensitive to the organic modifier concentration. A mobile phase of 10 mM potassium dihydrogen orthophosphate buffer and methanol (92:8 v/v) yields an optimal resolution (Rs = 5.0) between the (R) and (S) enantiomers 5[5].
Part 2: Mechanistic Visualizations
Fig 1. Troubleshooting workflow for resolving peak tailing of basic amines in RP-HPLC.
Part 4: Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness, every protocol described below is designed as a self-validating system. By enforcing strict system suitability criteria before every run, any deviation in mobile phase preparation or column degradation is immediately flagged.
Protocol A: Achiral RP-HPLC Method for Chemical Purity & Related Substances
Mobile Phase Preparation:
Buffer: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
KH2PO4
) in 1000 mL of HPLC-grade water to yield a 0.02 M solution. Adjust the pH precisely to 3.2 using dilute orthophosphoric acid. Filter through a 0.45 µm nylon membrane 3.
Organic Modifier: Prepare a mixture of Methanol and Acetonitrile in a 70:30 (v/v) ratio.
Chromatographic Conditions:
Column: XTerra RP-C18 (250 × 4.6 mm, 5 µm) or an equivalent high-density endcapped column.
Flow Rate: 0.8 mL/min.
Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for basic compounds).
Detection: UV at 242 nm.
System Suitability (Self-Validation Criteria):
Inject a standard resolution mixture containing 50 µg/mL of CAS 247939-84-0 and Frovatriptan.
Acceptance: Resolution (
Rs
)
≥
2.0; Tailing Factor (
Tf
)
≤
1.5; Theoretical Plates (
N
)
≥
2000. If
Tf
> 1.5, the system fails validation, indicating buffer depletion or column degradation.
Protocol B: Chiral HPLC Method for Enantiomeric Purity
Mobile Phase Preparation:
Buffer: Prepare 10 mM Potassium Dihydrogen Orthophosphate in HPLC-grade water. Do not adjust pH aggressively; maintain around pH 6.0 to preserve the delicate protein stationary phase 5.
Blend: Mix the buffer with Methanol in a 92:8 (v/v) ratio. Degas thoroughly using ultrasonication.
Chromatographic Conditions:
Column: Chiral-CBH (100 × 4.0 mm, 5 µm) connected through a guard column of 10 × 4 mm length.
Flow Rate: 0.6 mL/min.
Injection Volume: 5 µL.
Detection: UV at 245 nm.
System Suitability (Self-Validation Criteria):
Inject a racemic mixture of the (R) and (S) enantiomers (0.1 mg/mL).
Acceptance: Resolution (
Rs
)
≥
3.0. The (S)-enantiomer must elute at ~6.5 min, and the (R)-enantiomer (CAS 247939-84-0) at ~10.5 min.
troubleshooting baseline noise in 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole LC-MS analysis
Introduction & Analyte Profiling Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complexities of analyzing challenging pharmaceutical intermediates.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Analyte Profiling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide laboratories through the complexities of analyzing challenging pharmaceutical intermediates. The compound 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole (CAS: 247939-84-0), widely recognized as Frovatriptan Impurity 19[1], presents highly specific chromatographic and mass spectrometric challenges.
With a molecular formula of C14H15N3 and a molecular weight of 225.29[1], this molecule features a secondary amine, a cyano group, and a lipophilic tetrahydrocarbazole core. In positive Electrospray Ionization (ESI+), it readily protonates to form an [M+H]+ ion at m/z 226.3. However, the secondary amine is highly prone to secondary interactions with unendcapped silanols on silica-based stationary phases. This chemical behavior leads to peak tailing, severe column carryover, and subsequently, an artificially elevated or noisy baseline. Furthermore, the lipophilic carbazole core can accumulate in the MS source if desolvation is incomplete, leading to high background noise[2].
This guide is engineered to help you systematically diagnose and eliminate baseline noise specific to this analyte.
Diagnostic Workflow
To effectively troubleshoot baseline anomalies, you must first isolate whether the origin is chemical (LC flow path/mobile phase) or physical (MS hardware/electronics)[3].
Systematic LC-MS baseline noise diagnostic workflow isolating LC chemistry from MS hardware.
Troubleshooting Guide & FAQs
Q1: My Total Ion Chromatogram (TIC) has a high, "fuzzy" baseline. How do I determine the root cause?A1: High-frequency noise (a "fuzzy" baseline) is typically caused by contaminated solvents, matrix effects, or electronic issues[3]. To establish causality, bypass the LC column and infuse your mobile phase directly into the MS. If the noise disappears, the issue is likely column bleed or accumulated matrix eluting from the stationary phase. If the noise persists, analyze the background mass spectra. The buildup of contaminants in the LC-MS can cause elevated background noise and signal interferences[2]. Look for repeating mass units (e.g., Δ 44 Da indicates PEG contamination). Always use fresh LC-MS grade solvents to mitigate this[4].
Q2: I am seeing a severe baseline drift during my gradient elution for 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole. What causes this?A2: Baseline drift (low-frequency signal change) during a gradient is typically a chemical anomaly caused by differences in solvent ionization efficiencies or additive concentrations[3]. For this basic compound, you are likely using 0.1% Formic Acid in Water (A) and Acetonitrile (B). As the organic composition increases, the desolvation efficiency in the ESI source changes, altering the background ion yield.
Causality & Solution: Ensure the concentration of your mobile phase additive (e.g., formic acid) is exactly balanced between Solvent A and Solvent B so that a change in the A/B mixture does not significantly change the additive concentration arriving at the detector[3].
Q3: The baseline in my Extracted Ion Chromatogram (XIC) for m/z 226.3 keeps rising with each subsequent injection. Why?A3: This is a classic symptom of compound carryover masquerading as baseline noise. The secondary amine group in 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole interacts strongly with free silanols on the silica column backbone. When the compound fails to elute completely, it slowly "bleeds" into subsequent runs, raising the baseline[2].
Causality & Solution: Implement a strong organic wash step (e.g., 90% Acetonitrile with 0.1% TFA) at the end of your gradient to disrupt these ionic interactions.
Quantitative Data: Common Background Ions in LC-MS
Knowing what "normal" looks like is the most essential part of LC troubleshooting[4]. Below is a reference table of common contaminant ions that elevate baseline noise in positive ESI mode. Compare your background spectra against this table to identify contamination sources.
m/z (ESI+)
Probable Contaminant
Source / Causality
Troubleshooting Action
102.1
Triethylamine (TEA)
Previous user's mobile phase.
Flush system; TEA severely suppresses ionization of target amines.
149.0
Phthalates
Plasticizer leaching.
Remove plastic tubing/bottles; use glass solvent bottles[4].
Check for degraded pump seals or contaminated LC-MS water[4].
44n + 19
Polyethylene Glycol (PEG)
Low-quality solvents / Detergents.
Wash system with 50:50 Methanol/Water; replace solvent lines.
Step-by-Step Experimental Protocols
Protocol 1: System Passivation and ESI Source Cleaning
To mitigate baseline noise caused by sample residues, mobile phase impurities, or matrix effects[2], follow this self-validating cleaning protocol:
Preparation: Remove the analytical column and replace it with a zero-dead-volume union to protect the stationary phase from harsh cleaning solvents.
Solvent Flush (LC): Flush the entire LC flow path with LC-MS grade Isopropanol (IPA) at 0.5 mL/min for 60 minutes. Causality: IPA is highly effective at dissolving lipophilic carbazole residues and breaking hydrophobic interactions[3].
Aqueous Wash: Flush with LC-MS grade Water at 1.0 mL/min for 30 minutes. Causality: This removes any precipitated buffer salts that IPA cannot dissolve[2].
Source Cleaning (MS): Vent the mass spectrometer. Remove the ESI capillary and shield. Sonicate the components in a 50:50 mixture of Methanol and Water with 1% Formic Acid for 15 minutes.
Self-Validation Step: Reinstall components, pump the starting mobile phase, and run a blank injection. Compare the TIC to your established System Suitability Test (SST) baseline criteria to confirm noise reduction[2]. If the noise is below 10^3 cps (system dependent), the protocol was successful.
Protocol 2: Mobile Phase Optimization for Secondary Amines
To prevent peak tailing and carryover of 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole:
Buffer Selection: Use a volatile buffer like Ammonium Formate (10 mM, pH 3.0) instead of just Formic Acid. Causality: The ammonium ions compete with the secondary amine of the analyte for active silanol sites on the column, preventing adsorption.
Gradient Design: Start at 5% B (Acetonitrile) and ramp to 95% B over 10 minutes. Hold at 95% B for at least 3 minutes. Causality: The extended hold ensures complete elution of the highly lipophilic carbazole core.
Equilibration: Return to 5% B and equilibrate for 10 column volumes.
Self-Validation Step: Inject a blank (solvent only) immediately after the highest concentration standard. The baseline noise in the blank must not exceed 3x the signal-to-noise (S/N) ratio of the system suitability blank, confirming the complete absence of carryover.
Mechanistic Pathway of Amine-Induced Baseline Elevation
Mechanism of secondary amine interactions leading to carryover and elevated LC-MS baselines.
Technical Support Center: Proactive Strategies to Prevent Frovatriptan Impurity 19 Degradation During Sample Preparation
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical guidance to mitigate the degradation of frov...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and practical guidance to mitigate the degradation of frovatriptan into its critical impurity, Impurity 19, during the analytical sample preparation workflow. Our focus is on providing scientifically grounded, actionable solutions to ensure the accuracy and reliability of your analytical data.
Understanding the Challenge: The Formation of Frovatriptan Impurity 19
Frovatriptan, chemically known as (R)-3-(methylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide, is a highly selective 5-HT1B/1D receptor agonist used in the treatment of migraine.[1][2] A key degradation product that can arise during manufacturing, storage, and sample preparation is Frovatriptan Impurity 19.
Frovatriptan Impurity 19 is identified as (3R)-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole (CAS: 247939-84-0).[3] Structurally, this impurity is formed by the dehydration of the C-6 carboxamide group of the frovatriptan molecule to a nitrile group .[4] This transformation is a critical point of control in the analytical workflow, as its occurrence during sample preparation can lead to an overestimation of the impurity level in the drug substance or product, potentially leading to out-of-specification results and impacting batch release decisions.
The conversion of a primary amide to a nitrile is a dehydration reaction.[4] In the context of sample preparation, this reaction can be inadvertently promoted by several factors, which we will explore in detail in the following sections.
Troubleshooting Guide: A Proactive Q&A Approach
This section is structured to address common issues encountered during the analysis of frovatriptan and its impurities. Each question is followed by a detailed explanation of the underlying causes and a step-by-step troubleshooting workflow.
Q1: My analysis shows unexpectedly high levels of Frovatriptan Impurity 19. How can I determine if this is a true reflection of the sample or an artifact of my sample preparation?
This is a common and critical question. The first step is to systematically evaluate your sample preparation procedure to identify any steps that might be inducing the degradation of frovatriptan to Impurity 19.
Underlying Causes:
Excessive Heat: The dehydration of amides to nitriles can be accelerated by high temperatures.
Harsh pH Conditions: Strongly acidic or basic conditions in your sample diluent can catalyze the dehydration reaction.
Inappropriate Solvents: Certain solvents or co-solvents, especially when combined with heat, can promote the degradation pathway.
Troubleshooting Workflow:
Review Your Method Parameters:
Temperature: Are you using heat for dissolution or sonication? If so, for how long and at what temperature?
pH of Diluent: What is the pH of your sample diluent? Have you confirmed its stability over the course of your analysis?
Solvent Composition: What is the composition of your diluent? Are you using any reagents that could act as dehydrating agents?
Conduct a Controlled Experiment:
Prepare a fresh solution of a frovatriptan reference standard of known purity in your standard diluent.
Divide this solution into aliquots.
Subject each aliquot to different conditions of your sample preparation process in isolation (e.g., one aliquot is heated, another is sonicated, another is left at room temperature for an extended period).
Analyze all aliquots and compare the levels of Impurity 19. A significant increase in Impurity 19 in any of the stressed aliquots points to that specific step as a likely cause of degradation.
Optimize Your Sample Preparation Conditions:
Minimize Heat: If dissolution is slow, try gentle agitation or vortexing at room temperature before resorting to heat. If heating is necessary, use the lowest effective temperature for the shortest possible duration.
Control pH: For aqueous-based diluents, ensure the pH is maintained in a neutral or near-neutral range where frovatriptan is stable. Buffering the diluent can be an effective strategy.[5]
Solvent Selection: A common diluent for frovatriptan tablets is a mixture of water and acetonitrile (e.g., 50:50 v/v). This is generally a good starting point. Avoid using strong dehydrating agents in your diluent.
Q2: I am observing inconsistent and variable levels of Impurity 19 across different preparations of the same sample. What could be the cause?
Inconsistent results often point to a lack of control over critical parameters in the sample preparation workflow.
Underlying Causes:
Inconsistent Application of Heat or Sonication: Manual application of heat or inconsistent sonication times can lead to variable degradation.
pH Fluctuations: If your diluent is unbuffered, its pH may vary between preparations, leading to inconsistent degradation rates.
Sample-to-Diluent Ratio: Inconsistent ratios can affect the final concentration and potentially the stability of the analyte.
Time to Analysis: The time between sample preparation and injection into the analytical instrument can be a factor if the sample is unstable in the prepared diluent.
Troubleshooting Workflow:
Standardize Your Procedure: Ensure every step of your sample preparation is clearly defined and consistently followed. This includes sonication time, temperature, and agitation speed.
Use a Buffered Diluent: If not already in use, switch to a buffered diluent to maintain a consistent pH. A phosphate buffer in the neutral pH range is a good starting point.
Control the Time to Analysis: Establish a maximum allowable time from the completion of sample preparation to injection. If necessary, samples should be maintained at a controlled, cool temperature (e.g., in an autosampler at 4-8 °C) pending analysis.
Solution Stability Study: Perform a solution stability study by preparing a sample and analyzing it at regular intervals (e.g., 0, 2, 4, 8, 12, and 24 hours) while stored under your typical autosampler conditions. This will determine the window of time in which your prepared samples are stable.
Frequently Asked Questions (FAQs)
What is the ideal solvent for preparing frovatriptan samples for impurity analysis?
A mixture of water and an organic solvent like acetonitrile or methanol is commonly used. A typical starting point is a 50:50 (v/v) mixture of water and acetonitrile. This combination provides good solubility for frovatriptan while being compatible with reversed-phase HPLC methods. For UPLC methods, a diluent of 0.1% trifluoroacetic acid in a mixture of methanol and acetonitrile has been reported.[6]
How should I prepare samples from frovatriptan tablets?
A standard procedure involves:
Weighing and finely powdering a representative number of tablets (e.g., 20 tablets).
Accurately weighing a portion of the powder equivalent to a single dose of frovatriptan.
Transferring the powder to a volumetric flask and adding a portion of the diluent.
Sonicating or mechanically shaking the flask for a defined period to ensure complete dissolution of the drug.
Diluting to the final volume with the diluent.
Filtering the solution through a suitable filter (e.g., 0.45 µm PVDF or PTFE) to remove excipients before injection.
What are the best practices for extracting frovatriptan from plasma samples?
For the analysis of frovatriptan in biological matrices like plasma, protein precipitation is a common and effective method to remove interfering proteins.[7][8]
Precipitating Agent: Acetonitrile is a widely used and effective protein precipitating agent. A ratio of 3:1 (v/v) of acetonitrile to plasma is a good starting point.[9]
Procedure:
Add the acetonitrile (often containing an internal standard) to the plasma sample.
Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.
Centrifuge the sample at high speed to pellet the precipitated proteins.
Carefully transfer the supernatant to a clean tube for analysis.
The supernatant may be directly injected or evaporated to dryness and reconstituted in the mobile phase for a pre-concentration step.
How can I prevent photodegradation during sample preparation?
While the primary degradation to Impurity 19 is dehydration, frovatriptan can be susceptible to photodegradation under certain conditions.[10]
Use Amber Glassware: Prepare and store samples in amber volumetric flasks and vials to protect them from light.
Minimize Light Exposure: Work in an area with subdued lighting and avoid exposing samples to direct sunlight.
Autosampler Protection: If your autosampler does not have a cover, consider using amber vials to protect the samples while they are waiting for injection.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting flowchart for high or variable Frovatriptan Impurity 19.
Summary of Key Parameters and Recommendations
Parameter
Potential Issue
Recommendation
Temperature
Promotes dehydration of the carboxamide group.
Avoid heating if possible. If necessary, use the lowest effective temperature for the shortest duration.
pH
Acidic or basic conditions can catalyze degradation.
Use a neutral or near-neutral buffered diluent (e.g., phosphate buffer).
Solvent
Certain solvents can act as dehydrating agents.
Use a mixture of water and acetonitrile or methanol.
Light Exposure
Can cause photodegradation.
Use amber glassware and minimize exposure to direct light.
Time
Degradation can occur over time in solution.
Analyze samples as soon as possible after preparation and perform a solution stability study.
By implementing these proactive strategies and troubleshooting workflows, you can significantly reduce the risk of Frovatriptan Impurity 19 formation during sample preparation, leading to more accurate and reliable analytical results.
References
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
International Journal of ChemTech Research. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
ResearchGate. (2015). Development and validation of a dissolution method for Frovatriptan tablets by reversed phase UPLC. [Link]
Sanis Health Inc. (2023). FROVATRIPTAN Product Monograph. [Link]
Dovepress. (2009). Frovatriptan: A Review of Pharmacology, Pharmacokinetics and Clinical Potential in the Treatment of Menstrual Migraine. [Link]
Google Patents. (2010).
Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]
ResearchGate. (2013). A Stability Indicating Assay Method Development and Validation for the Frovatriptan Succinate Monohydrate by Using UV: A Spectrophotometric Technique. [Link]
LCGC International. (2026). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]
U.S. Food and Drug Administration. (n.d.). FROVA (frovatriptan succinate) Tablets Label. [Link]
ResearchGate. (2007). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. [Link]
Google Patents. (2010).
International Scholars Journals. (2013). Preparation, Characterization of Hydrates and Anhydrous Forms of Anti migraine Drug - Frovatriptan Succinate. [Link]
Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. [Link]
Google Patents. (2012).
ResearchGate. (2010). A process for the preparation of frovatriptan and frovatriptan succinate and their synthetic intermediates. [Link]
MDPI. (2019). Photocatalytic Degradation of Selected Pharmaceuticals Using g-C3N4 and TiO2 Nanomaterials. [Link]
PMC. (2025). Photocatalytic degradation and transformation of pharmaceuticals using exfoliated metal-free g-C3N4. [Link]
Veeprho. (n.d.). Frovatriptan Impurities and Related Compound. [Link]
ResearchGate. (2019). Sublingual Delivery of Frovatriptan: An Indication of Potential Alternative Route. [Link]
Google Patents. (2011).
IOSR Journal of Pharmacy. (2015). Simple Spectrophotometric Method for Estimation of Frovatriptan Succinate in Bulk Drug and Pharmaceutical Formulation. [Link]
Journal of Thermal Analysis and Calorimetry. (2011). PHOTODEGRADATION OF PHARMACEUTICALS STUDIED WITH UV IRRADIATION AND DIFFERENTIAL SCANNING CALORIMETRY. [Link]
Biotage. (n.d.). Automated extraction of Zolmitriptan from plasma using ISOLUTE® SLE+ with Biotage® Extrahera™ Classic. [Link]
PMC. (2024). Formulation and Characterization of Intranasal Drug Delivery of Frovatriptan-Loaded Binary Ethosomes Gel for Brain Targeting. [Link]
International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Mechanistic Investigation of Oxidation of Rizatriptan Benzoate by Chloramine-B: A Kinetic Spectrophotometric Study. [Link]
MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. [Link]
PubMed. (2000). Determination of antimigraine compounds rizatriptan, zolmitriptan, naratriptan and sumatriptan in human serum by liquid chromatography/electrospray tandem mass spectrometry. [Link]
Brazilian Journal of Pharmaceutical Sciences. (2012). Method development and validation for naratriptan determination in human plasma by HPLC with tandem mass spectrometry detection. [Link]
ResearchGate. (2025). Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. [Link]
PubMed. (2015). Enantioselective biotransformations of nitriles in organic synthesis. [Link]
Journal of Organic Chemistry. (1971). Dehydration of Amides to Nitriles Initiated by Hexamethylphosphoric Triamide. [Link]
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]
Journal of the American Chemical Society. (2016). A Single Enzyme Transforms a Carboxylic Acid to a Nitrile through an Amide Intermediate. [Link]
Technical Support Center: Overcoming Aqueous Solubility Challenges for 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole (CAS 247939-84-0)[1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole (CAS 247939-84-0)[1]. Widely recognized as a critical precursor and impurity (Impurity 19) in the synthesis of the triptan drug Frovatriptan[2], this compound presents severe aqueous solubility bottlenecks during in vitro and in vivo evaluations.
This guide provides the mechanistic reasoning behind these challenges and delivers self-validating, field-tested protocols to overcome them.
PART 1: Physicochemical Profiling (The "Why")
To solve a solubility issue, you must first understand the molecular physics preventing hydration. The table below summarizes the quantitative data driving the compound's behavior.
Highly basic aliphatic amine. At physiological pH (7.4), a fraction remains unprotonated. The free base form is practically insoluble in water.
6-Cyano Substitution
-C≡N
Unlike the 6-carboxamido group in Frovatriptan (which provides H-bond donors), the cyano group is purely an H-bond acceptor. This increases hydrophobicity and crystal lattice energy, making it harder for water to solvate the molecule.
PART 2: Troubleshooting FAQs
Q1: I prepared a 10 mM stock solution in 100% DMSO, but the compound precipitates immediately when I dilute it into my PBS assay buffer (pH 7.4). What is the fundamental issue?A: You are experiencing a "solvent shift" combined with a pH limitation. When the DMSO diffuses into the bulk aqueous phase, the hydrophobic carbazole core rapidly aggregates to minimize contact with water. Furthermore, at pH 7.4, the compound is too close to its pKa (9.93)[4] to maintain complete protonation without a stabilizing counterion.
Solution: Pre-warm your assay buffer to 37°C and perform a step-wise serial dilution rather than a single large-fold dilution. Alternatively, lower the initial buffer pH to < 6.0 during the first dilution step to ensure complete protonation, then slowly titrate back to pH 7.4.
Q2: We are transitioning to in vivo rodent models and need to dose at 5 mg/kg intravenously. We cannot use high concentrations of DMSO. What is the industry-standard formulation strategy?A: The most effective strategy is salt formation . The parent drug, Frovatriptan, is commercially formulated as a succinate salt monohydrate, which achieves an aqueous solubility of >100 mg/mL at acidic pH[4] and ~5 mg/mL in neutral PBS[5]. By reacting your free base with succinic acid, you disrupt the rigid crystal lattice and leverage the protonated secondary amine for robust hydration. If salt formation is not viable for your specific assay, encapsulation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the next best alternative.
Q3: Why does my compound sometimes form a cloudy suspension rather than a true precipitate?A: The compound is forming colloidal micro-aggregates. While it may look dispersed, these aggregates will scatter light (interfering with optical assays like fluorescence or UV-Vis) and will not be bioavailable to cells or targets. You must validate true solubility using centrifugation or Dynamic Light Scattering (DLS) as described in the protocols below.
PART 3: Validated Experimental Protocols
The following protocols are designed as self-validating systems . Do not skip the validation steps; they are the only way to confirm true thermodynamic solubility versus temporary kinetic suspension.
Protocol A: In Situ Succinate Salt Formation for High-Concentration Aqueous Stocks
Use this protocol to generate highly soluble stocks (>5 mg/mL) for in vivo dosing or high-throughput screening without relying on DMSO.
Weighing: Accurately weigh 10.0 mg of 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole free base into a clean glass vial.
Counterion Addition: Add 5.5 mg of Succinic Acid (approximately 1.05 molar equivalents). The slight excess drives the equilibrium toward complete protonation of the secondary amine.
Hydration: Add 2.0 mL of sterile, deionized water or 0.9% Saline.
Thermal & Mechanical Disruption: Sonicate the vial in a heated water bath at 45°C for 15–20 minutes. The heat lowers the activation energy required to break the free base crystal lattice, allowing the succinate salt to form and dissolve.
Self-Validation (Critical):
Transfer 500 µL of the solution to a microcentrifuge tube.
Centrifuge at 10,000 × g for 5 minutes.
Causality Check: Inspect the bottom of the tube against a dark background. The absence of a white pellet confirms full solubilization. If a pellet is present, the salt formation was incomplete; add an additional 0.1 eq of succinic acid and re-sonicate.
Quantification: Measure the UV-Vis absorbance of the supernatant (λmax ~245 nm)[5] to confirm the final concentration.
Protocol B: HP-β-CD Complexation for Hydrophobic Shielding
Use this protocol if you must maintain the compound as a free base but require aqueous compatibility.
Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 0.9% sterile saline. Filter sterilize through a 0.22 µm PES membrane.
Compound Addition: Add 2.0 mg of the compound directly into 1.0 mL of the 20% HP-β-CD vehicle.
Encapsulation: Vortex vigorously for 2 minutes, then sonicate at room temperature for 30 minutes. Mechanism: The hydrophobic carbazole core spontaneously partitions into the lipophilic cavity of the cyclodextrin ring, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility.
Self-Validation (Critical):
Analyze the solution using Dynamic Light Scattering (DLS).
Causality Check: A monodisperse peak at ~1-2 nm indicates successful inclusion complexes. Peaks >100 nm indicate that the compound is merely suspended as colloidal aggregates and requires further sonication or a higher cyclodextrin ratio.
PART 4: Formulation Decision Workflow
Use the following logical decision tree to determine the optimal solubilization path based on your experimental endpoint.
Decision tree for solubilizing 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole.
References
National Center for Biotechnology Information (PubChem). "3S-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole - Computed Properties." Accessed March 2026. URL:[Link]
Health Canada Drug Product Database. "FROVATRIPTAN Product Monograph - Pharmacokinetics and pKa." Accessed March 2026. URL:[Link]
purification techniques for crude 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole extracts
Welcome to the Technical Support Center for Triptan Intermediate Processing. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3R-6-Cyano-3-N...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Triptan Intermediate Processing. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole (CAS 247939-84-0).
This compound is a critical chiral intermediate in the synthesis of the anti-migraine API Frovatriptan. Due to its electron-rich tetrahydrocarbazole core and secondary amine functionality, isolating this molecule with high chemical and optical purity presents unique challenges, including susceptibility to oxidative aromatization and chromatographic streaking.
Part 1: Troubleshooting & FAQs (The "Why" and "How")
Q1: Why does my crude extract turn dark brown or black during solvent evaporation?A1: The tetrahydrocarbazole core is highly electron-rich and susceptible to oxidative aromatization into a fully conjugated carbazole derivative when exposed to atmospheric oxygen and heat.
Causality & Fix: Oxygen diradicals abstract hydrogen atoms from the aliphatic ring (positions 1, 2, 3, and 4). To prevent this degradation, always concentrate extracts under reduced pressure with a water bath temperature strictly below 40°C. Furthermore, backfill your rotary evaporator with an inert gas (Nitrogen or Argon) rather than ambient air [1].
Q2: How do I efficiently resolve the racemic mixture to isolate the 3R-enantiomer?A2: The industry standard for this specific intermediate is diastereomeric salt resolution utilizing L-pyroglutamic acid in a methanolic solvent system.
Causality & Fix: L-pyroglutamic acid selectively forms a highly crystalline, insoluble diastereomeric salt with the 3R-enantiomer. Conversely, the 3S-enantiomer salt remains highly soluble in the methanolic mother liquor. This thermodynamic solubility difference allows for straightforward isolation of the 3R-isomer via filtration [2].
Q3: Why am I getting poor recovery during the L-pyroglutamate salt crystallization?A3: Poor recovery is typically caused by excessive solvent volumes or rapid, uncontrolled cooling.
Causality & Fix: The diastereomeric salt has moderate solubility in methanol at room temperature. Ensure you are using exactly 4.5 to 5 volumes of methanol relative to the crude mass. After refluxing, cool the mixture slowly to 5°C at a rate of 0.5°C/min to promote the growth of large, pure crystals, and hold at 5°C for at least 2 hours before filtration to maximize yield [2].
Q4: During silica gel flash chromatography, the compound streaks severely and co-elutes with the 3-desmethyl impurity. How can I improve resolution?A4: The secondary amine group (-NHCH₃) on the 3-position interacts strongly with the acidic silanol groups (-SiOH) on the stationary phase, causing severe peak tailing.
Causality & Fix: You must suppress this ionization. Pre-treat your silica column with 1% triethylamine (TEA) or use a strongly basic mobile phase modifier (e.g., DCM/MeOH/NH₄OH in a 90:9:1 ratio). This neutralizes the acidic silanol sites, ensuring the compound elutes as a tight, symmetrical band.
Part 2: Quantitative Data & Method Comparison
The following table summarizes the expected outcomes of the sequential purification phases.
Purification Stage
Technique
Target Impurity Removed
Typical Yield
Chemical Purity
Optical Purity (ee)
Crude Extraction
Liquid-Liquid Extraction
Inorganic salts, polar byproducts
95%
~80.0%
0% (Racemic)
Chiral Resolution
L-Pyroglutamic Acid Crystallization
3S-Enantiomer
40-45% (Max theoretical 50%)
>95.0%
>98.0%
Polishing
Flash Chromatography (Basic)
3-desmethyl impurity, baseline organics
85-90%
>99.8%
>98.0%
Part 3: Experimental Protocols (Self-Validating Workflows)
Protocol 1: Diastereomeric Salt Resolution (Chiral Enrichment)
Dissolution: Suspend 1.0 equivalent of crude racemic 6-cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole in 4.5 volumes of anhydrous methanol.
Salt Formation: Add 0.5 equivalents of L-pyroglutamic acid. Heat the reactor to reflux (65°C) under a nitrogen atmosphere until a homogenous solution forms. (Note: Only 0.5 eq is used to selectively precipitate the 3R-enantiomer, leaving the 3S-enantiomer as a free base in solution)[2].
Controlled Crystallization: Cool the reactor to 5°C at a controlled rate of 0.5°C/min. Hold the suspension at 5°C for exactly 2 hours.
Isolation: Filter the suspension under vacuum and wash the filter cake with 1 volume of cold (0°C) methanol.
Validation Checkpoint: Take a 5 mg sample of the filter cake, free-base it with 1M NaOH, extract into EtOAc, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Proceed to Protocol 2 ONLY if ee > 98%. If ee < 98%, resuspend the cake in 3 volumes of methanol and repeat the reflux/cooling cycle.
Free-Basing: Suspend the validated 3R-L-pyroglutamate salt in 5 volumes of Ethyl Acetate (EtOAc) and 5 volumes of distilled water.
pH Adjustment: Slowly add 2M NaOH(aq) under vigorous stirring until the aqueous layer reaches pH 10. (Note: The pKa of the secondary amine is ~9.5; pH 10 ensures complete deprotonation and partitioning into the organic phase).
Phase Separation: Separate the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (water bath < 40°C) [3].
Flash Chromatography: Load the concentrated residue onto a silica gel column pre-equilibrated with DCM containing 1% TEA. Elute with a gradient of DCM:MeOH:NH₄OH (90:9:1).
Validation Checkpoint: Analyze fractions via TLC (UV 254 nm). Pool fractions containing the pure product (R_f ~0.3). Evaporate to yield the pure 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole. Confirm chemical purity (>99.8%) via LC-MS before downstream conversion to Frovatriptan [4].
Part 4: Process Visualization
Workflow for chiral resolution and purification of 3R-tetrahydrocarbazole extracts.
Part 5: References
Method for producing R-(+)-6-carboxamido-3-N-methylamino-1,2,3,4-tetrahydrocarbazole
Source: Google Patents (JP2002512227A)
URL:
A process for the preparation of frovatriptan and frovatriptan succinate and their synthetic intermediates
Source: Google Patents (WO2010122343A1)
URL:
The preparation method of tetrahydro carbazole
Source: Google Patents (CN103086951B)
URL:
A Comparative Guide to ICH Q2-Compliant Method Validation for (3R)-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole
This guide provides an in-depth, comparative analysis of analytical method validation for the quantification of (3R)-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole, a key intermediate in pharmaceutical synthesis. Gr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, comparative analysis of analytical method validation for the quantification of (3R)-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole, a key intermediate in pharmaceutical synthesis. Grounded in the rigorous framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines, we explore the validation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compare its performance characteristics against a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.
The objective is to equip researchers, analytical chemists, and drug development professionals with the technical insights and practical methodologies required to establish analytical procedures that are not just compliant, but scientifically sound and suitable for their intended purpose.[1][2]
The Analytical Challenge and the Regulatory Framework
(3R)-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole (CAS: 247939-84-0, Formula: C₁₄H₁₅N₃) serves as a critical building block in the synthesis of pharmacologically active agents.[3][4][5] Accurate quantification of this intermediate is paramount for ensuring process control, yield optimization, and the purity of the final Active Pharmaceutical Ingredient (API).
The validation of any analytical procedure used for this purpose is not merely a technical exercise but a regulatory necessity.[6][7] The ICH Q2(R1) guideline provides a harmonized framework for demonstrating that an analytical method is suitable for its intended use, ensuring data integrity and reliability.[1][2][8] This guide will dissect the validation process through the lens of two powerful, yet distinct, analytical techniques.
The Workhorse Method: Validating an HPLC-UV Approach
High-Performance Liquid Chromatography with UV detection is the quintessential "workhorse" in pharmaceutical quality control laboratories due to its robustness, reliability, and cost-effectiveness.[6][9] Our primary method is a reverse-phase HPLC assay designed for the precise quantification of (3R)-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole.
The validation of this method follows a systematic evaluation of its performance characteristics as mandated by ICH Q2(R1).
comparing 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole with other frovatriptan impurities
An in-depth technical analysis of pharmaceutical impurities is critical for ensuring the efficacy, safety, and regulatory compliance of active pharmaceutical ingredients (APIs). In the development and quality control of...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of pharmaceutical impurities is critical for ensuring the efficacy, safety, and regulatory compliance of active pharmaceutical ingredients (APIs). In the development and quality control of Frovatriptan —a potent 5-HT1B/1D receptor agonist used for acute migraine treatment—profiling process-related intermediates and degradation products is a primary focus for analytical scientists.
This guide provides an objective, data-driven comparison between 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole (a critical synthetic intermediate and process impurity) and other prominent Frovatriptan impurities, including chiral, degradation, and genotoxic variants.
Mechanistic Profiling: The Origin of Frovatriptan Impurities
To effectively control impurities, one must first understand the causality behind their formation. Frovatriptan's chemical structure, (3R)-2,3,4,9-Tetrahydro-3-(methylamino)-1H-carbazole-6-carboxamide, makes it susceptible to specific synthetic bottlenecks and degradation pathways [1].
The Target: 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole (Impurity 19)
This compound (CAS: 247939-84-0) is the direct synthetic precursor to Frovatriptan. During the multi-kilo scale synthesis of the API, a Fischer indolization reaction yields an indole nitrile intermediate. After chiral resolution using L-pyroglutamic acid to isolate the (R)-enantiomer, the cyano (-CN) group must be hydrolyzed to a carboxamide (-CONH2) group to yield Frovatriptan [1].
Causality of Impurity: If the nitrile hydrolysis step is incomplete, the unreacted cyano intermediate carries over into the final API as a process-related impurity. It lacks the hydrogen-bonding capability of the carboxamide group, significantly altering its pharmacodynamic affinity for 5-HT receptors.
Alternative Impurities for Comparison
Frovatriptan USP Related Compound A (N-Desmethyl Frovatriptan): A common degradation product and process impurity (CAS: 147008-88-6). It forms via oxidative N-demethylation of the secondary amine or incomplete methylation during early synthesis stages [4].
(S)-Frovatriptan: The enantiomeric impurity (CAS: 158930-18-8). It arises from incomplete chiral resolution during the diastereomeric salt formation step [1].
N-Nitroso Frovatriptan: A highly scrutinized genotoxic impurity. Because Frovatriptan contains a secondary amine (N-methylamino group), it is highly susceptible to nitrosation in the presence of nitrites under acidic conditions, forming a nitrosamine [3].
Fig 1: Synthetic and degradation pathways of Frovatriptan and its key impurities.
Structural and Physicochemical Comparison
The structural differences dictate the analytical techniques required for isolation and quantification. The cyano group in Impurity 19 makes it more lipophilic than the parent API, resulting in distinct chromatographic retention times.
Table 1: Comparative Matrix of Frovatriptan Impurities
Compound Name
CAS Number
Origin Type
Key Structural Difference vs. API
Analytical Challenge
Frovatriptan (API)
158747-02-5
N/A
Target Molecule (Carboxamide)
N/A
3R-6-Cyano Impurity
247939-84-0
Process
Cyano (-CN) replaces Carboxamide
High lipophilicity; late elution
Related Compound A
147008-88-6
Process / Degradant
Loss of N-methyl group (Primary amine)
Co-elution risks with API
(S)-Frovatriptan
158930-18-8
Chiral
(S)-stereocenter instead of (R)
Requires specialized chiral stationary phases
N-Nitroso Frovatriptan
N/A
Genotoxic Degradant
N-nitroso group on secondary amine
Requires ultra-trace (ppb) LC-MS/MS
Experimental Workflows & Analytical Methodologies
To ensure a self-validating system, the analytical protocols must be designed to exploit the specific physicochemical properties of these impurities. Forced degradation studies (ICH Q1A) are utilized to validate the stability-indicating power of these methods [2].
Fig 2: Analytical workflow for the isolation and characterization of Frovatriptan impurities.
Protocol A: RP-UPLC Quantification of Process Impurities (Cyano & Desmethyl)
Because the 3R-6-Cyano impurity is a highly lipophilic precursor, reversed-phase ultra-performance liquid chromatography (RP-UPLC) is the gold standard for its separation from the more polar API and desmethyl degradants [2].
Column Selection: Use an Acquity UPLC BEH C-18 column (100 × 2.1 mm, 1.7 μm). The sub-2-micron particles provide the theoretical plates necessary to resolve closely related carbazole structures.
Mobile Phase Preparation:
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in MS-grade water. The acidic pH suppresses the ionization of the carbazole nitrogen, improving peak shape.
Mobile Phase B: 50:50 mixture of Methanol and Acetonitrile.
Gradient Elution: Initiate at 10% B, ramping to 90% B over 5 minutes. The API elutes early, followed by the more hydrophobic 3R-6-Cyano impurity.
Detection: UV detection at 244 nm (the isosbestic point for the carbazole chromophore) coupled with High-Resolution Mass Spectrometry (HRMS) for mass validation.
Protocol B: Chiral Separation of (S)-Frovatriptan
Standard C18 columns cannot resolve the (S)-enantiomer from the (R)-API.
Mobile Phase: Hexane / Isopropyl Alcohol / Diethylamine (DEA) (80:20:0.1 v/v/v). The DEA acts as a basic modifier to prevent secondary amine tailing on the chiral stationary phase.
Flow Rate & Temperature: 1.0 mL/min at 25°C, monitoring at 244 nm.
Comparative Impact on Drug Development
The classification of an impurity dictates its regulatory control strategy:
Process Control (The Cyano Intermediate): Because 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole is a known process intermediate, its presence is controlled strictly through process optimization (ensuring complete hydrolysis) and routine lot-release testing under ICH Q3A guidelines. It does not pose severe genotoxic risks but indicates incomplete API synthesis.
Stability Control (Desmethyl Impurity): Related Compound A requires continuous monitoring throughout the drug product's shelf-life, as forced degradation studies show it increases under oxidative stress [2].
Toxicological Control (Nitrosamines): Unlike the cyano intermediate, N-Nitroso Frovatriptan falls under the ICH M7 guidelines for mutagenic impurities. Its allowable limit is dictated by Acceptable Intakes (AIs) in the nanogram/day range, requiring entirely different, highly sensitive LC-MS/MS workflows for batch clearance [3].
Conclusion
While 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole serves as the vital chemical backbone during Frovatriptan synthesis, its persistence in the final product represents a critical process failure. By contrasting its lipophilic, non-genotoxic profile against degradation products like N-Desmethyl Frovatriptan and highly regulated genotoxic impurities like N-Nitroso Frovatriptan, analytical scientists can design robust, multiplexed chromatographic methods that ensure total API purity and patient safety.
References
WO2010122343A1 - A process for the preparation of frovatriptan and frovatriptan succinate and their synthetic intermediates. Google Patents.
Advanced characterization of frovatriptan degradation products using 2D NMR and LC-HRMS/MS: Integrative stability and forced degradation analysis. ResearchGate. Available at:[Link]
Frovatriptan Impurities and Related Compound. Veeprho. Available at: [Link]
Validation
LC-MS vs HPLC-UV sensitivity for CAS 247939-84-0 analysis
As a Senior Application Scientist specializing in pharmaceutical impurity profiling, I frequently navigate the analytical complexities of trace-level detection in active pharmaceutical ingredients (APIs). A classic analy...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in pharmaceutical impurity profiling, I frequently navigate the analytical complexities of trace-level detection in active pharmaceutical ingredients (APIs). A classic analytical challenge in the field is the characterization and quantification of CAS 247939-84-0 —chemically identified as (R)-6-methylamino-6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile.
This compound serves as a critical chiral precursor and is a recognized process impurity (Impurity 19) in the synthesis of frovatriptan, a potent 5-HT1B/1D receptor agonist used in migraine therapeutics [1]. Depending on the regulatory threshold dictated by ICH Q3A(R2) for standard impurities or ICH M7(R1) for potentially mutagenic impurities, the choice of analytical modality is paramount [2].
This guide objectively compares the mechanistic causality, sensitivity, and experimental workflows of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of CAS 247939-84-0.
Mechanistic Causality: Why Sensitivity Differs
To understand the performance gap between these two modalities, we must examine the physical chemistry of the analyte and how each detector interacts with it.
The HPLC-UV Mechanism (Chromophoric Dependence):
CAS 247939-84-0 features a conjugated tetrahydrocarbazole ring system. This extended
π
-electron network provides a strong chromophoric cross-section, yielding an absorption maximum (
λmax
) typically around 244 nm [3]. However, UV detection relies on the Beer-Lambert Law, meaning sensitivity is strictly concentration-dependent. While robust for bulk assay or impurity profiling at the 0.05% – 0.1% w/w threshold, UV lacks structural specificity and is highly susceptible to baseline drift from co-eluting matrix components.
The LC-MS/MS Mechanism (Ionization & Fragmentation):
Mass spectrometry bypasses chromophoric limitations by relying on gas-phase ion chemistry. The molecule (Exact Mass: 225.13 Da) contains a secondary aliphatic amine (the N-methylamino group). In positive Electrospray Ionization (ESI+), this secondary amine acts as a highly efficient proton acceptor, generating an abundant
[M+H]+
precursor ion at m/z 226.1 [4].
Upon Collision-Induced Dissociation (CID) in the collision cell, the molecule undergoes predictable, structurally specific neutral losses—most notably the cleavage of the methylamine group (-31 Da), yielding a stable product ion at m/z 195.1. Monitoring this specific Multiple Reaction Monitoring (MRM) transition filters out nearly all background chemical noise, lowering the Limit of Detection (LOD) into the picogram-per-milliliter (pg/mL) range.
ESI+ fragmentation pathway of CAS 247939-84-0 highlighting the MRM transition.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for mobile phase and column selection.
Protocol A: HPLC-UV (Routine Impurity Profiling)
Best suited for batch release and standard ICH Q3A compliance.
Sample Preparation: Dissolve the API sample in a diluent of Water:Acetonitrile (50:50, v/v) to a target concentration of 1.0 mg/mL.
Column Selection: Use a high-purity silica C18 column (250 mm × 4.6 mm, 5 µm).
Mobile Phase: Isocratic elution.
Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-grade water.
Phase B: Acetonitrile.
Ratio: 50:50 (v/v).
Causality: TFA acts as a strong ion-pairing agent. It suppresses the ionization of the secondary amine in CAS 247939-84-0, preventing secondary interactions with residual silanols on the stationary phase, thereby eliminating peak tailing [3].
Flow Rate & Detection: 1.0 mL/min with UV detection set to 244 nm.
System Suitability: The run is only valid if the tailing factor of the CAS 247939-84-0 peak is
≤
1.5 and theoretical plates are
≥
2000.
Best suited for sub-ppm trace analysis and ICH M7 compliance.
Sample Preparation: Extract the sample using protein precipitation (if biological matrix) or dilute the API in 0.1% Formic acid in Water:Acetonitrile (80:20, v/v) to prevent detector saturation.
Column Selection: Kinetex Biphenyl or UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).
Causality: Biphenyl stationary phases offer enhanced
π−π
interactions with the carbazole ring, improving retention and resolving the impurity from polar matrix suppressors [5].
Mobile Phase: Gradient elution.
Phase A: 0.1% Formic acid in water.
Phase B: 0.1% Formic acid in Acetonitrile.
Causality: Unlike TFA, which causes severe ion suppression in the MS source, Formic acid provides the necessary protons for ESI+ ionization while remaining highly volatile.
Comparative analytical workflow for CAS 247939-84-0 detection via UV and MS.
Quantitative Data Presentation
The following table synthesizes the empirical performance metrics of both modalities when analyzing CAS 247939-84-0, demonstrating the stark contrast in sensitivity.
Analytical Parameter
HPLC-UV (Protocol A)
LC-MS/MS (Protocol B)
Primary Mechanism
UV Absorbance (
π→π∗
transition)
Electrospray Ionization (Protonation)
Limit of Detection (LOD)
~ 5 - 10 ng/mL
~ 10 - 50 pg/mL
Limit of Quantitation (LOQ)
~ 25 ng/mL
~ 50 pg/mL
Linearity Range
0.1 - 50 µg/mL
0.05 - 100 ng/mL
Structural Specificity
Moderate (Relies on Retention Time)
Absolute (Retention Time + MRM Mass)
Matrix Effect Susceptibility
Low (If baseline is chromatographically resolved)
High (Requires internal standard for ion suppression)
Regulatory Application
ICH Q3A (Standard Impurities > 0.05%)
ICH M7 (Trace/Genotoxic Impurities < 10 ppm)
Conclusion
For routine assay and standard impurity profiling of frovatriptan batches, HPLC-UV remains the most cost-effective and robust choice, provided the target concentration of CAS 247939-84-0 is above 25 ng/mL. However, when investigating degradation pathways, conducting forced degradation studies, or verifying the clearance of this chiral precursor to parts-per-billion (ppb) levels, the LC-MS/MS workflow is scientifically non-negotiable due to its superior ionization efficiency and MRM-driven specificity.
References
Axios Research. "Frovatriptan Impurity 19 - CAS - 247939-84-0". Axios Research Catalog. URL:[Link]
ResearchGate. "Advanced characterization of frovatriptan degradation products using 2D NMR and LC-HRMS/MS: Integrative stability and forced degradation analysis to uncover novel impurities". Microchemical Journal. URL:[Link]
ResearchGate. "A Stability Indicating Assay Method Development and Validation for the Frovatriptan Succinate Monohydrate by Using UV: A Spectrophotometric Technique". Journal of Analytical Methods in Chemistry. URL:[Link]
Asian Publication Corporation. "LC-MS/MS method for separation and simultaneous assay of ubrogepant and atogepant in human plasma using frovatriptan as internal standards". Asian Journal of Chemistry. URL:[Link]
Iris Unimore. "Hair testing in clinical setting: simultaneous determination of 50 psychoactive drugs and metabolites in headache patients by LC". University of Modena and Reggio Emilia. URL:[Link]
Safety & Regulatory Compliance
Safety
A Comprehensive Guide to the Safe Disposal of 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole (CAS No. 247939-84-0). As a complex heterocyclic molecule with a cyano f...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole (CAS No. 247939-84-0). As a complex heterocyclic molecule with a cyano functional group, this compound requires meticulous handling to ensure the safety of laboratory personnel and environmental protection. This document moves beyond a simple checklist to explain the rationale behind each step, empowering researchers to make informed safety decisions.
Pre-Disposal Analysis: Understanding the Compound
Before initiating any disposal protocol, a thorough understanding of the compound's characteristics is paramount. 3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole is a nitrogen-containing heterocyclic compound.[1][2][3] The presence of the cyano (-C≡N) group and the carbazole skeleton dictates its chemical reactivity and potential hazards.
A Safety Data Sheet (SDS) for the racemic mixture of this compound indicates that it is an irritant, causing skin and serious eye irritation.[4] However, it is crucial to note that the full toxicological properties of this specific enantiomer have not been thoroughly investigated.[4] Therefore, it must be handled as a substance of unknown but potentially significant toxicity.
The cyano group is of particular concern. Inorganic cyanide salts are highly toxic, and while the cyanide in an organic nitrile is covalently bonded and less acutely toxic, it can potentially liberate highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as exposure to strong acids.[7] Therefore, the cardinal rule for disposal is the strict segregation from acidic waste streams.[8]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not merely a suggestion but a requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9] The following protocol is designed to ensure compliance and safety.
Before handling the compound or its waste containers, don the appropriate PPE. The choice of PPE is dictated by the known and potential hazards.
Eye Protection: Wear chemical safety goggles as described by OSHA.[4] A face shield may be required if there is a splash risk.
Hand Protection: Wear compatible, chemical-resistant gloves.[4] Given the compound's structure, nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or holes before use.
Body Protection: A standard laboratory coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or coveralls should be used.[4]
Respiratory Protection: Handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[4]
This compound must be disposed of as hazardous chemical waste.[10] It is forbidden to dispose of this chemical in the regular trash or down the sewer system.[8][9]
Waste Stream Identification: This waste should be classified as "Non-halogenated Organic Solid Waste" or "Nitrogen-containing Organic Waste," in accordance with your institution's waste management plan. If dissolved in a solvent, it becomes part of that solvent's waste stream (e.g., "Non-halogenated Solvent Waste").
Container Selection:
Use only containers designated for hazardous waste that are provided by or approved by your institution's Environmental Health & Safety (EHS) department.[11]
The container must be made of a material compatible with the chemical. For a solid, a high-density polyethylene (HDPE) or glass container is appropriate.
The container must be in good condition, free from damage or leaks, and have a secure, leak-proof closure.[9]
Proper accumulation and labeling are critical for safety and regulatory compliance. All hazardous waste must be accumulated at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[8][12]
Labeling: As soon as the first drop of waste enters the container, it must be labeled. Use an official EHS-provided Hazardous Waste Label.[8][10] The label must include:
The full chemical name: "3R-6-Cyano-3-N-methylamino-1,2,3,4-tetrahydrocarbazole". Do not use abbreviations or formulas.[10]
The approximate concentration or percentage of the compound. If in a mixture, list all constituents and their percentages.[8]
The date the container was first used for waste accumulation.
Segregation: This is the most critical step from a chemical safety perspective.
DO NOT mix this waste with acidic waste. This could potentially generate lethal hydrogen cyanide gas.[7] Store acids and this waste in separate secondary containment bins.[8]
Segregate from oxidizing agents to prevent a potentially violent reaction.[8]
Keep away from incompatible chemicals as a general best practice.[11]
Storage: Store the sealed waste container in your designated SAA. Liquid waste containers must be placed within a secondary containment bin to contain any potential leaks.[10] The SAA must be inspected weekly for any signs of leakage or container degradation.[8]
Requesting Pickup: Once the waste container is full, or within the time limits specified by your institution (often 6-12 months), request a waste pickup from your EHS department.[11][12] Do not allow waste to accumulate in the lab.[10]
Visualizing the Disposal Process
To ensure clarity, the decision-making and operational flow for disposal is summarized in the diagram below.